molecular formula C24H23ClO2 B15545300 Ospemifene-d4

Ospemifene-d4

Katalognummer: B15545300
Molekulargewicht: 382.9 g/mol
InChI-Schlüssel: LUMKNAVTFCDUIE-HQQFMQCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ospemifene-d4 is a useful research compound. Its molecular formula is C24H23ClO2 and its molecular weight is 382.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C24H23ClO2

Molekulargewicht

382.9 g/mol

IUPAC-Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-/i17D2,18D2

InChI-Schlüssel

LUMKNAVTFCDUIE-HQQFMQCUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Metabolic Profile of Deuterated Ospemifene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated Ospemifene (B1683873), a strategic modification designed to enhance its metabolic profile. By leveraging the deuterium (B1214612) kinetic isotope effect (KIE), the replacement of hydrogen with its heavier, stable isotope, deuterium, at specific metabolically vulnerable sites can significantly slow down drug clearance, potentially leading to an improved pharmacokinetic profile. This document outlines the rationale, chemical characteristics, and analytical methodologies relevant to a plausible deuterated analogue of Ospemifene.

Introduction: The Rationale for Deuterating Ospemifene

Ospemifene is a selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1][2] Like other SERMs, it exerts tissue-specific estrogen agonist and antagonist effects.[3][4] Ospemifene is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2C19.[5]

The primary metabolic pathways involve hydroxylation of the phenyl rings, leading to the formation of two major active metabolites: 4-hydroxyospemifene (B1144702) and 4'-hydroxyospemifene. The formation of 4-hydroxyospemifene is the most significant metabolic route. These sites of metabolism represent "metabolic soft spots" where the molecule is most vulnerable to enzymatic degradation.

Strategic replacement of hydrogen atoms with deuterium at these sites can strengthen the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by CYP enzymes. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can lead to:

  • Increased Metabolic Stability: A slower rate of metabolism in vitro.

  • Longer Half-Life (t½): The drug remains in the body for a longer duration.

  • Greater Drug Exposure (AUC): A higher overall concentration of the drug in the plasma over time.

  • Reduced Dosing Frequency: Potentially allowing for less frequent administration.

This guide will focus on a scientifically plausible analogue, Ospemifene-d4 , where deuterium atoms replace hydrogens on the phenyl ring that undergoes primary hydroxylation. While specific public data for deuterated Ospemifene is not available, the principles and methodologies described herein are based on established science in the field of deuterated drugs.

Physicochemical Properties

The introduction of deuterium atoms results in a predictable increase in molecular weight. Other physicochemical properties such as pKa, logP, and solubility are generally not expected to change significantly.

PropertyOspemifene (Non-deuterated)This compound (Predicted)
Molecular Formula C₂₄H₂₃ClO₂C₂₄H₁₉D₄ClO₂
Molecular Weight 378.9 g/mol ~383.0 g/mol
IUPAC Name 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol2-[4-[(Z)-4-chloro-1-phenyl-2-(phenyl-d4)-but-1-enyl]phenoxy]ethanol
Water Solubility InsolubleInsoluble (predicted)
logP (Predicted) 5.56 - 6.55.56 - 6.5 (predicted)
pKa (Strongest Acidic) 15.1 (predicted)15.1 (predicted)
Appearance White to off-white crystalline powderWhite to off-white crystalline powder (predicted)

Synthesis and Characterization

A plausible synthetic route to this compound would adapt known synthesis methods for Ospemifene by substituting a key starting material with its deuterated counterpart. For example, a McMurry reaction coupling could be employed using a deuterated precursor.

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediates Intermediates cluster_final Final Product A 1-(4-(2-(benzyloxy)ethoxy)phenyl)-2-phenylethan-1-one C McMurry Reaction (e.g., TiCl4, Zn) A->C B Propiophenone-d5 B->C D Protected this compound C->D Coupling E Deprotection (e.g., Hydrogenation) D->E F This compound E->F Final Product

Caption: Proposed synthesis workflow for this compound.
General Experimental Protocol: Synthesis

  • Coupling Reaction: To a stirred suspension of zinc dust in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, titanium tetrachloride (TiCl₄) is added dropwise at a low temperature (e.g., 0-5 °C). The mixture is heated to reflux for 2 hours. A solution of 1-(4-(2-(benzyloxy)ethoxy)phenyl)-2-phenylethan-1-one and a deuterated propiophenone (B1677668) analogue (e.g., propiophenone-d5) in anhydrous THF is added, and the reaction is refluxed for 6 hours.

  • Work-up and Extraction: After cooling, the reaction is quenched with aqueous potassium carbonate and stirred. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Deprotection: The resulting crude protected deuterated Ospemifene is dissolved in a suitable solvent mixture (e.g., ethanol/THF) and subjected to catalytic hydrogenation (e.g., using Pd/C catalyst) to cleave the benzyl (B1604629) protecting group.

  • Purification: The final product, this compound, is purified by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Characterization

The structure and purity of the synthesized deuterated Ospemifene would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR): To confirm the exact positions of deuterium incorporation by observing the absence of proton signals and the presence of deuterium signals at specific chemical shifts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the deuterated compound, which should be higher than that of the non-deuterated parent drug by the number of incorporated deuterium atoms.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Metabolic Stability and Pathways

The primary advantage of deuterating Ospemifene is the anticipated improvement in metabolic stability. By slowing the formation of the major 4-hydroxy metabolite, the overall clearance of the drug is expected to decrease.

Comparative Metabolic Stability Data (Hypothetical)

This table presents hypothetical data from an in vitro human liver microsomes (HLM) assay, illustrating the expected outcome of deuteration.

CompoundHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Major Metabolite Formation Rate (pmol/min/mg protein)
Ospemifene 3023.1150 (4-hydroxyospemifene)
This compound 90 (Predicted)7.7 (Predicted)50 (4-hydroxyospemifene-d3) (Predicted)

Metabolic Pathway Diagram

G cluster_parent Parent Drug cluster_enzymes Metabolizing Enzymes cluster_metabolites Primary Metabolites parent Ospemifene or This compound cyp3a4 CYP3A4 parent->cyp3a4 cyp2c9 CYP2C9 parent->cyp2c9 cyp2c19 CYP2C19 parent->cyp2c19 metab1 4-hydroxyospemifene (Major Metabolite) cyp3a4->metab1 metab2 4'-hydroxyospemifene (Minor Metabolite) cyp3a4->metab2 Secondary Pathway cyp2c9->metab1 Primary Pathway (Slowed by Deuteration) cyp2c19->metab1

Caption: Metabolic pathways of Ospemifene showing the impact of deuteration.
Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation Preparation: A stock solution of the test compound (Ospemifene or deuterated Ospemifene) is prepared in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) are pre-warmed at 37°C in a phosphate (B84403) buffer (pH 7.4) containing a magnesium chloride cofactor.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating solution. The final substrate concentration is typically 1 µM.

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately terminated by adding ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.

  • Data Analysis: The disappearance of the parent compound over time is monitored. The natural logarithm of the percentage of the remaining parent drug is plotted against time, and the slope of this line is used to calculate the in vitro half-life (t½).

Mechanism of Action: SERM Signaling

Deuteration is a modification of the drug's structure that affects its metabolism but is not expected to alter its fundamental mechanism of action. Deuterated Ospemifene will still function as a SERM, binding to estrogen receptors (ERα and ERβ) and modulating gene transcription in a tissue-specific manner.

G cluster_cell Target Cell (e.g., Vaginal Epithelium) cluster_cyto Cytoplasm cluster_nuc Nucleus ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (ERE) on DNA ER->ERE Dimerizes & Translocates to Nucleus HSP HSP90 ER_HSP Inactive ER Complex Transcription Modulation of Gene Transcription ERE->Transcription Binds Response Tissue-Specific Biological Response (e.g., Increased Vaginal Epithelial Thickness) Transcription->Response Leads to Drug Deuterated Ospemifene Drug->ER Binds to ER

Caption: SERM signaling pathway for deuterated Ospemifene.

Conclusion

The strategic deuteration of Ospemifene at its primary sites of metabolism presents a promising approach to enhance its pharmacokinetic properties. By slowing hepatic clearance through the kinetic isotope effect, a deuterated analogue like this compound has the potential to offer increased stability and exposure. While clinical data is required for confirmation, the established principles of deuteration in drug design provide a strong scientific foundation for this strategy. The experimental and analytical protocols outlined in this guide serve as a standard framework for the development and characterization of such novel chemical entities.

References

Isotopic Purity of Ospemifene-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ospemifene-d4, a deuterated analog of Ospemifene. This compound is crucial as an internal standard in pharmacokinetic and metabolic studies due to its utility in mass spectrometry-based quantification of the parent drug.[1] This document outlines the methodologies for determining isotopic purity, presents representative data, and details the experimental workflows involved.

Quantitative Analysis of Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter, ensuring the accuracy and reliability of quantitative bioanalytical methods. It is defined by the relative abundance of the desired deuterated species (d4) compared to the less-deuterated (d0, d1, d2, d3) and potentially over-deuterated species. While product specifications from suppliers often state a general isotopic enrichment of >95% for this compound, a detailed distribution is essential for precise analytical work.[2]

Below is a representative table summarizing the expected isotopic distribution for a typical batch of this compound. Please note that these values are illustrative and the actual distribution may vary between batches. A batch-specific Certificate of Analysis should always be consulted for exact figures.

Isotopic SpeciesNotationMolecular Weight ( g/mol )Representative Abundance (%)
Non-deuteratedd0378.89< 0.5
Mono-deuteratedd1379.90< 1.0
Di-deuteratedd2380.90< 2.0
Tri-deuteratedd3381.91< 5.0
Tetra-deuteratedd4382.92> 95.0

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Method

High-resolution mass spectrometry is a sensitive technique for determining the isotopic distribution of a labeled compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

  • Liquid Chromatography (LC) system for sample introduction

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.

  • LC-MS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS Analysis: Full scan analysis in high-resolution mode, with a mass range covering the expected molecular ions of all isotopic species (e.g., m/z 350-400).

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

    • Identify the monoisotopic peaks for the unlabeled (d0) and all deuterated species (d1, d2, d3, d4).

    • Calculate the relative abundance of each isotopic species by integrating the peak area of its respective molecular ion.

    • The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

¹H and ²H (Deuterium) NMR spectroscopy can provide detailed information about the sites and extent of deuteration.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals corresponding to the protons at the positions where deuterium (B1214612) is expected. The reduction in the integral value compared to the unlabeled Ospemifene standard provides an estimate of the degree of deuteration.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of signals in the ²H spectrum confirms the incorporation of deuterium.

    • The chemical shifts of the signals indicate the positions of the deuterium atoms.

    • Quantitative ²H NMR, with an internal standard of known concentration and deuterium content, can be used to determine the absolute amount of deuterium in the sample.

  • Data Analysis:

    • For ¹H NMR, calculate the percentage of deuteration at each site by comparing the integral of the corresponding proton signal in the deuterated sample to that of an unlabeled standard.

    • For ²H NMR, the relative integrals of the different deuterium signals can provide information on the distribution of deuterium within the molecule.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for determining the isotopic purity of this compound.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute to 1 µg/mL dissolve->dilute inject Inject into LC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect High-Resolution Mass Detection ionize->detect extract Extract Mass Spectrum detect->extract integrate Integrate Isotopic Peaks (d0-d4) extract->integrate calculate Calculate Relative Abundances integrate->calculate report Report Isotopic Purity calculate->report

Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.

NMR_Spectroscopy_Workflow cluster_prep_nmr Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis_nmr Data Analysis start_nmr This compound Sample dissolve_nmr Dissolve in Deuterated Solvent start_nmr->dissolve_nmr acquire_1h Acquire Quantitative ¹H NMR Spectrum dissolve_nmr->acquire_1h acquire_2h Acquire ²H NMR Spectrum dissolve_nmr->acquire_2h integrate_1h Integrate ¹H Signals acquire_1h->integrate_1h integrate_2h Integrate ²H Signals acquire_2h->integrate_2h compare_1h Compare with Unlabeled Standard integrate_1h->compare_1h report_nmr Report Degree of Deuteration compare_1h->report_nmr determine_dist Determine Deuterium Distribution integrate_2h->determine_dist determine_dist->report_nmr

Caption: Workflow for Isotopic Purity Determination by NMR Spectroscopy.

References

The Role of Ospemifene-d4 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Ospemifene-d4 as an internal standard in the bioanalysis of Ospemifene (B1683873). The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry for its ability to ensure the accuracy, precision, and robustness of analytical methods. This is particularly crucial in regulated environments governed by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). In this technique, a known and constant amount of the deuterated internal standard (this compound) is added to all samples, including calibration standards, quality controls, and unknown study samples, at the earliest stage of sample preparation.

This compound is an ideal internal standard for Ospemifene because it is chemically identical to the analyte, with the only difference being the presence of four deuterium (B1214612) atoms. This subtle increase in mass allows it to be distinguished from the non-labeled Ospemifene by a mass spectrometer. Because of their near-identical physicochemical properties, Ospemifene and this compound exhibit the same behavior throughout the entire analytical workflow, including:

  • Extraction Recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Co-elution: Both compounds will have virtually the same retention time in a liquid chromatography system, ensuring they experience the same matrix effects at the same time.

  • Ionization Efficiency: Variations in the ionization efficiency within the mass spectrometer's source will affect both the analyte and the internal standard equally.

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variability introduced during the analytical process is effectively normalized, leading to highly accurate and precise quantification of Ospemifene in complex biological matrices like human plasma.[1]

Experimental Protocol: Quantification of Ospemifene in Human Plasma by LC-MS/MS

The following protocol is based on a validated method for the determination of Ospemifene in human plasma using this compound as an internal standard.[2][3][4]

Preparation of Stock and Working Solutions
  • Ospemifene Stock Solution: Prepare a stock solution of Ospemifene in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in the same solvent at a constant concentration.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with known concentrations of the Ospemifene stock solution.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes solid-phase extraction to isolate Ospemifene and this compound from the plasma matrix.[2]

  • Sample Aliquoting: To a polypropylene (B1209903) tube, add a 100 µL aliquot of the human plasma sample (calibration standard, QC, or study sample).

  • Internal Standard Spiking: Add a small, precise volume of the this compound working solution to each tube and vortex to mix.

  • Sample Pre-treatment: Acidify the plasma sample by adding a weak acid (e.g., formic acid or acetic acid in water).

  • SPE Cartridge Conditioning: Condition a polymeric sorbent SPE cartridge (e.g., Phenomenex Strata X-33 µm, 30 mg/1 mL) with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak aqueous solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with an organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent mixture compatible with the LC-MS/MS mobile phase.

LC-MS/MS Analysis

The chromatographic separation is performed using a reversed-phase HPLC column, followed by detection with a tandem mass spectrometer.

  • Liquid Chromatography (LC) Parameters:

    • Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 µm.

    • Mobile Phase: A mixture of methanol and 20 mM ammonium (B1175870) formate (B1220265) buffer (e.g., 90:10, v/v).

    • Flow Rate: 0.9 mL/min.

    • Injection Volume: A small volume (e.g., 10 µL) of the reconstituted sample is injected onto the LC column.

  • Mass Spectrometry (MS/MS) Parameters:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API-4500 MS/MS) is used for detection.

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, optimized for Ospemifene.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Ospemifene and this compound.

Data Presentation: Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability. The following tables summarize the key validation parameters and their typical acceptance criteria according to FDA and EMA guidelines. While the specific data from the cited study by Yadlapalli et al. is not publicly available in full, these tables represent the expected performance of a robust method using a deuterated internal standard.

Table 1: Linearity and Range

ParameterAcceptance Criteria
Calibration Curve ModelLinear, weighted (1/x or 1/x²) regression
Correlation Coefficient (r²)≥ 0.99
Calibration Range5.02–3025 ng/mL
Accuracy of Back-calculated ConcentrationsWithin ±15% of nominal (±20% at LLOQ)

Table 2: Precision and Accuracy

Quality Control LevelConcentration (ng/mL)Precision (%CV)Accuracy (%Bias)
LLOQ5.02≤ 20%± 20%
Low QC~15≤ 15%± 15%
Medium QC~1500≤ 15%± 15%
High QC~2400≤ 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterAnalyte (Ospemifene)Internal Standard (this compound)Acceptance Criteria
Recovery (%) Consistent, precise, and reproducibleConsistent, precise, and reproducibleNot a strict acceptance criterion, but should be consistent.
Matrix Factor Close to 1Close to 1The CV of the IS-normalized matrix factor should be ≤15%.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

G Mechanism of an Internal Standard cluster_processing Analytical Process cluster_detection MS Detection Analyte Ospemifene (Unknown Amount) Preparation Sample Preparation Analyte->Preparation IS This compound (Known Amount) IS->Preparation Chromatography LC Separation Preparation->Chromatography Ionization MS Ionization Chromatography->Ionization Ratio Ratio of Analyte/IS Response Ionization->Ratio

Caption: The core principle of using an internal standard.

G Bioanalytical Workflow Start Start: Human Plasma Sample Spike Spike with This compound (IS) Start->Spike Pretreat Sample Pre-treatment (Acidification) Spike->Pretreat SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Pretreat->SPE Evap Evaporation and Reconstitution SPE->Evap LCMS LC-MS/MS Analysis (Separation and Detection) Evap->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant End End: Ospemifene Concentration Quant->End

Caption: The experimental workflow for Ospemifene analysis.

G Logical Relationship of IS cluster_properties Physicochemical Properties cluster_result Analytical Outcome Analyte Ospemifene Extraction Extraction Behavior Analyte->Extraction Identical Chromatography Chromatographic Behavior Analyte->Chromatography Identical Ionization Ionization Behavior Analyte->Ionization Identical IS This compound IS->Extraction Identical IS->Chromatography Identical IS->Ionization Identical Accurate Accurate and Precise Quantification Extraction->Accurate Chromatography->Accurate Ionization->Accurate

Caption: The logical basis for using a deuterated internal standard.

References

An In-Depth Technical Guide to the Solubility of Ospemifene-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the solubility characteristics of Ospemifene-d4 in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development who require technical data and protocols for handling this compound. This compound is the deuterated form of Ospemifene, a selective estrogen receptor modulator (SERM)[1][2]. It is often used as an internal standard for the quantification of Ospemifene in mass spectrometry-based analyses[1][2]. While specific quantitative solubility data for the deuterated form is limited, the solubility is expected to be highly comparable to its non-deuterated counterpart.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. The following table summarizes the available solubility data for Ospemifene, which serves as a close proxy for this compound, in several common organic solvents.

Organic SolventSolubility (mg/mL)Remarks
Dimethyl Sulfoxide (DMSO)~ 20[3]High solubility
Dimethylformamide (DMF)~ 20[3]High solubility
Ethanol~ 1.5[3]Soluble
Methanol67[4]Soluble[5]
AcetonitrileSoluble[1][2]Specific value not provided
AcetoneSlightly soluble[6]Specific value not provided

Note: The quantitative values presented are for the non-deuterated form, Ospemifene. Due to the minor structural difference, these values are considered a reliable estimate for this compound.

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound[7][8]. The protocol involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Methodology
  • Preparation of Saturated Solution : An excess amount of this compound solid is added to a vial containing the organic solvent of choice. The amount should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid phase[7].

  • Equilibration : The vial is sealed and agitated in a temperature-controlled environment, typically using an orbital shaker or rotator. The equilibration time is critical and should be sufficient to ensure that equilibrium is reached, which can range from 24 to 48 hours[9].

  • Phase Separation : After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. The separation of the saturated supernatant from the undissolved solid is then performed, commonly via centrifugation or filtration through a chemically inert filter (e.g., PTFE) that does not bind the compound[8][10].

  • Quantification : The clear supernatant is carefully collected and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[9][11].

  • Calculation : The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mM.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_workflow Workflow for Solubility Determination A 1. Add Excess Solute (this compound) to Solvent B 2. Seal and Agitate (e.g., 24-48h at 25°C) A->B Equilibration C 3. Phase Separation (Centrifugation or Filtration) B->C Saturation D 4. Collect Supernatant and Dilute C->D Isolation E 5. Analytical Quantification (e.g., HPLC, LC-MS) D->E Analysis Prep F 6. Calculate Solubility (mg/mL) E->F Data Processing

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

Mechanism of Action: Ospemifene as a SERM

To provide context for researchers, understanding the biological mechanism of Ospemifene is crucial. As a SERM, Ospemifene exhibits tissue-selective effects by binding to estrogen receptors (ERα and ERβ)[2][12]. This interaction results in either estrogenic (agonist) or anti-estrogenic (antagonist) actions depending on the target tissue[12][13]. This dual activity allows it to provide therapeutic benefits in certain tissues while minimizing adverse effects in others.

Signaling Pathway Diagram

The diagram below provides a simplified representation of Ospemifene's tissue-selective mechanism of action.

G cluster_pathway Ospemifene: Tissue-Selective Estrogen Receptor Modulation cluster_receptors Binds to Estrogen Receptors Ospemifene Ospemifene ERa ERα Ospemifene->ERa ERb ERβ Ospemifene->ERb Vagina Vaginal Tissue ERa->Vagina Bone Bone Tissue ERa->Bone Breast Breast Tissue ERa->Breast Endometrium Endometrium ERa->Endometrium ERb->Vagina ERb->Bone ERb->Breast ERb->Endometrium Agonist_Vagina Agonist Effect (Maturation of Epithelium) Vagina->Agonist_Vagina Agonist_Bone Agonist Effect (Maintains Bone Density) Bone->Agonist_Bone Antagonist_Breast Antagonist Effect (Anti-proliferative) Breast->Antagonist_Breast Mixed_Endo Mixed Agonist/Antagonist (Neutral/Slightly Agonistic) Endometrium->Mixed_Endo

Caption: Ospemifene's mechanism as a SERM, showing tissue-specific effects.

References

The Structural Elucidation of Ospemifene-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Ospemifene-d4, a deuterated analog of the selective estrogen receptor modulator (SERM), Ospemifene (B1683873). This compound is a critical tool in pharmacokinetic and metabolic studies of Ospemifene, serving as an ideal internal standard for bioanalytical methods. This document details the hypothesized structure of this compound, outlines the essential experimental protocols for its structural confirmation, and presents the expected analytical data. The methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are fundamental to the unambiguous determination of its chemical structure, including the specific sites of deuterium (B1214612) incorporation.

Introduction to Ospemifene

Ospemifene is a non-steroidal SERM approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1] Structurally, it is a triphenylethylene (B188826) derivative, similar to tamoxifen (B1202) and toremifene.[2] Its therapeutic effect is mediated through selective binding to estrogen receptors, exhibiting estrogenic effects on the vaginal epithelium.[1] The chemical structure of Ospemifene is Z-2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethanol.

Chemical Structure of Ospemifene

Figure 1: Chemical Structure of Ospemifene.

The Role and Structure of this compound

In drug development and clinical pharmacology, stable isotope-labeled internal standards are indispensable for quantitative bioanalysis. This compound, with a molecular formula of C24H19D4ClO2, serves this purpose in studies involving Ospemifene. The incorporation of four deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled drug in mass spectrometry, without significantly altering its chemical and physical properties.

Based on common synthetic strategies for deuterated internal standards, which aim to avoid sites of metabolism and potential isotopic exchange, the four deuterium atoms in this compound are hypothesized to be located on the ethyl group of the phenoxyethanol (B1677644) side chain. This placement is chemically stable and synthetically accessible.

Hypothesized Chemical Structure of this compound

Figure 2: Hypothesized Chemical Structure of this compound.

Experimental Protocols for Structural Elucidation

The definitive structural confirmation of a synthesized batch of this compound requires a combination of spectroscopic techniques. The following are detailed protocols for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the synthesized this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Procedure: A small amount of the sample is dissolved in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded to assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure and identify the precise locations of the deuterium atoms.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be very similar to that of Ospemifene, with the key difference being the absence of signals corresponding to the deuterated positions. The signals for the protons on the ethyl group of the phenoxyethanol side chain should be absent or significantly reduced in intensity.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons will appear as multiplets with attenuated intensity due to C-D coupling.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the connectivity of the molecule and unequivocally assigning the positions of the deuterium atoms.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact mass of the molecule and confirm its elemental composition.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. The observed mass should correspond to the calculated exact mass of C24H19D4ClO2.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced to study the fragmentation pattern. The mass shifts in the fragment ions compared to those of unlabeled Ospemifene can further confirm the location of the deuterium atoms.

Data Presentation

Predicted NMR Data

While experimental data for this compound is not publicly available, the following table summarizes the expected ¹H NMR chemical shifts for Ospemifene, highlighting the signals that would be absent in the spectrum of the proposed this compound structure.

Proton Expected Chemical Shift (ppm) for Ospemifene Expected Observation for this compound
Aromatic Protons6.5 - 7.5Present
-CH2-Cl~3.0Present
-CH2-CH2-Cl~2.5Present
-O-CH2-CH2-OH~4.0Absent
-O-CH2-CH2-OH~3.8Absent
-OHVariablePresent

Table 1: Predicted ¹H NMR Spectral Data.

Predicted Mass Spectrometry Data

The following table presents the expected m/z values for the molecular ions of Ospemifene and this compound in high-resolution mass spectrometry.

Compound Molecular Formula Calculated Monoisotopic Mass Expected [M+H]⁺ (m/z)
OspemifeneC24H23ClO2378.1386379.1460
This compoundC24H19D4ClO2382.1637383.1711

Table 2: Predicted High-Resolution Mass Spectrometry Data.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized batch of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Purity cluster_elucidation Structural Elucidation cluster_confirmation Confirmation Synthesis Chemical Synthesis of This compound Purification Purification via Column Chromatography Synthesis->Purification HPLC Purity Assessment by HPLC Purification->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) HPLC->NMR HRMS High-Resolution Mass Spectrometry HPLC->HRMS Confirmation Structural Confirmation and Data Archiving NMR->Confirmation MSMS Tandem Mass Spectrometry (MS/MS) HRMS->MSMS MSMS->Confirmation

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

Metabolic Pathway of Ospemifene

Understanding the metabolism of Ospemifene is crucial for designing and interpreting studies where this compound is used as an internal standard. The following diagram shows the primary metabolic pathways of Ospemifene.

G Ospemifene Ospemifene Metabolite1 4-Hydroxyospemifene (Major Metabolite) Ospemifene->Metabolite1 CYP3A4, CYP2C9, CYP2C19, CYP2B6 Metabolite2 4'-Hydroxyospemifene (Minor Metabolite) Ospemifene->Metabolite2 CYP3A4

Caption: Primary metabolic pathways of Ospemifene.

Conclusion

The structural elucidation of this compound is a critical step in its validation as an internal standard for the quantitative analysis of Ospemifene. This guide has provided a detailed overview of the hypothesized structure of this compound, along with the necessary experimental protocols and expected data for its definitive characterization. The combination of HPLC, high-resolution NMR, and mass spectrometry provides a robust analytical workflow to ensure the identity, purity, and structural integrity of this essential research tool. The information presented herein is intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry in their studies involving Ospemifene.

References

Commercial Sources and Availability of Ospemifene-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and key technical data for Ospemifene-d4. This deuterated analog of Ospemifene (B1683873) serves as a critical internal standard for its quantification in various biological matrices, facilitating pharmacokinetic and metabolic studies.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors. Please note that pricing and stock availability are subject to change and should be verified directly with the suppliers.

SupplierCatalog NumberPurityAvailable Unit SizesPrice (USD)
Simson Pharma Limited -Certificate of Analysis providedContact for detailsContact for quote
Sussex Research Laboratories Inc. SI150070>95% (HPLC), >95% Isotopic Enrichment5 mg, 10 mg, 25 mg$1,350.00 (for 25mg)
Lotusfeet Pharma LF-O000427-Contact for detailsContact for quote
Veeprho DVE001159-Contact for detailsContact for quote
Cayman Chemical -≥99% deuterated forms (d1-d4)Contact for detailsContact for quote
AXEL 461663Highly Purified2.5mg¥119,000

Synthesis and Manufacturing

The synthesis of this compound typically involves the introduction of deuterium (B1214612) atoms into the ethanol (B145695) moiety of the Ospemifene molecule. A plausible synthetic route is adapted from the known synthesis of Ospemifene.

Proposed Synthetic Pathway

A likely synthetic route for this compound would involve the reaction of a suitable precursor with a deuterated reagent. For instance, (Z)-4-(4-chloro-1,2-diphenylbut-1-enyl)phenol could be reacted with a deuterated 2-haloethanol (e.g., 2-bromoethanol-d4) in the presence of a base to yield this compound.

Synthesis_Pathway Precursor (Z)-4-(4-chloro-1,2-diphenylbut-1-enyl)phenol reaction_node + Precursor->reaction_node Reagent Br-CD2-CD2-OH (2-bromoethanol-d4) Reagent->reaction_node Base Base (e.g., K2CO3) Base->reaction_node Solvent Solvent (e.g., DMF) Solvent->reaction_node Product This compound reaction_node->Product Williamson Ether Synthesis

A proposed synthetic route for this compound.

Experimental Protocols

Analytical Method for Quantification of Ospemifene using this compound

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of Ospemifene in human plasma, utilizing this compound as an internal standard.[1][2][3]

1. Sample Preparation (Solid-Phase Extraction) [1][2]

  • Extraction Cartridges: Phenomenex Strata X-33 μm polymeric sorbent cartridges (30 mg/1 mL).

  • Procedure:

    • Condition the cartridges with methanol (B129727) followed by water.

    • Load the plasma sample (pre-spiked with this compound internal standard).

    • Wash the cartridges to remove interferences.

    • Elute the analyte and internal standard with a suitable organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS System and Conditions [1][2]

  • Liquid Chromatograph: Agilent or equivalent HPLC system.

  • Mass Spectrometer: API-4500 MS/MS or equivalent.

  • Analytical Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm.[1][2]

  • Mobile Phase: Methanol and 20 mM ammonium (B1175870) formate (B1220265) buffer (90:10, v/v).[1][2]

  • Flow Rate: 0.9 mL/min.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

3. Method Validation

  • The method should be validated according to FDA guidelines, demonstrating linearity, accuracy, precision, and stability. A linear calibration curve over the concentration range of 5.02-3025 ng/mL has been reported.[1][2]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample + This compound (IS) SPE Solid-Phase Extraction Plasma_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification

Workflow for the quantification of Ospemifene using this compound.

Mechanism of Action and Signaling Pathway

Ospemifene is a selective estrogen receptor modulator (SERM).[4] Its biological effects are mediated through binding to estrogen receptors (ERα and ERβ), leading to tissue-selective agonist or antagonist activities.[5]

  • Vaginal Tissue (Agonist Effect): In the vaginal epithelium, Ospemifene acts as an estrogen agonist.[5] This action restores the vaginal epithelium, increases lubrication, and improves tissue elasticity and thickness.[5]

  • Bone (Agonist Effect): Ospemifene exhibits estrogenic effects on bone, which can contribute to maintaining bone density.[5]

  • Breast and Endometrium (Antagonist/Mixed Agonist Effect): In breast tissue, it has an antagonistic effect, counteracting the proliferative effects of estrogen.[5] In the endometrium, it does not stimulate proliferation to the same extent as estrogen.[5]

Signaling_Pathway cluster_cell Target Cell cluster_tissues Tissue-Specific Effects Ospemifene Ospemifene ER Estrogen Receptor (ERα / ERβ) Ospemifene->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Regulates Vagina Vagina Transcription->Vagina Agonist Effect: Epithelial Maturation Bone Bone Transcription->Bone Agonist Effect: Maintains Density Breast Breast Transcription->Breast Antagonist Effect: Anti-proliferative Endometrium Endometrium Transcription->Endometrium Mixed Agonist/Antagonist Effect

Signaling pathway of Ospemifene as a SERM.

References

Technical Guide: Safety and Handling of Ospemifene-d4

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety, handling, and known properties of Ospemifene-d4. It is intended for researchers, scientists, and professionals in drug development who may be working with this isotopically labeled compound. The information herein is a synthesis of available data for this compound and its parent compound, Ospemifene.

Section 1: Chemical Identification and Properties

This compound is a deuterated analog of Ospemifene, a selective estrogen receptor modulator (SERM). The deuterium (B1214612) labeling makes it suitable for use as an internal standard in quantitative analyses, such as mass spectrometry-based assays.[1]

PropertyValueSource
Chemical Name 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-1,1,2,2-d4[1]
Synonyms Osphena-d4; FC-1271a-d4; 2-(p-((Z)-4-Chloro-1,2-diphenyl-1-butenyl)phenoxy)ethanol-d4[1][2]
Molecular Formula C₂₄H₁₉D₄ClO₂[2]
Molecular Weight 382.92 g/mol
CAS Number Not Available (for d4); 128607-22-7 (for non-deuterated)
Appearance White to off-white crystalline powder
Purity >95% (HPLC)
Isotopic Enrichment >95% (>99% deuterated forms d1-d4)
Solubility Soluble in Acetonitrile (B52724), Ethanol, DMSO, and Dimethylformamide (DMF). Insoluble in water.

Section 2: Hazard Identification and Toxicology

GHS Classification (based on Ospemifene):

  • Reproductive Toxicity: Category 2

Hazard Statements (based on Ospemifene):

  • H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.

Signal Word: Warning

Potential Health Effects:

  • The primary risks associated with the parent compound, Ospemifene, are related to its estrogenic and anti-estrogenic effects. These include an increased risk of endometrial cancer in women with a uterus who use it without progestin, and cardiovascular risks such as stroke and deep vein thrombosis (DVT).

  • Adverse effects observed in clinical trials of Ospemifene include hot flashes, vaginal discharge, muscle spasms, and headache.

Section 3: Handling, Storage, and First Aid

Handling:

  • Use in a well-ventilated area, preferably in a closed system or with local exhaust.

  • Wear appropriate personal protective equipment (PPE), including impervious gloves, protective clothing, and safety goggles or a face shield.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Do not ingest, inhale, or allow contact with eyes or skin.

Storage:

  • Store at -20°C for long-term stability.

  • Alternatively, store at controlled room temperature (20°C to 25°C), with excursions permitted to 15°C to 30°C.

  • Store locked up and in a closed container, away from heat, moisture, and direct light.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water.

  • Skin Contact: Wash off with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Rinse mouth. Do not induce vomiting.

  • In all cases of exposure, seek medical advice if symptoms persist or if you are concerned.

Section 4: Mechanism of Action and Pharmacology

Ospemifene is a non-hormonal Selective Estrogen Receptor Modulator (SERM). Its biological effects are mediated by binding to estrogen receptors alpha (ERα) and beta (ERβ), where it can act as either an agonist or an antagonist depending on the target tissue.

  • Vaginal Tissue: Acts as an estrogen agonist, promoting the maturation of the vaginal epithelium and alleviating symptoms of vaginal atrophy.

  • Endometrium: Exhibits a slight estrogenic effect, which necessitates monitoring for endometrial changes.

  • Breast Tissue: Possesses anti-estrogenic (antagonistic) properties.

  • Bone: Shows estrogenic (agonistic) effects, which can help maintain bone mineral density.

Pharmacokinetics (Ospemifene):

  • Metabolized primarily by hepatic enzymes CYP3A4, CYP2C9, and CYP2C19.

  • Excreted mainly through feces (approx. 75%) and to a lesser extent in urine (approx. 7%).

The signaling pathway of Ospemifene involves its binding to estrogen receptors, leading to tissue-specific gene transcription modulation.

Ospemifene_Signaling cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ospemifene This compound ER Estrogen Receptor (ERα / ERβ) Ospemifene->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocates & Binds to Transcription Gene Transcription (Agonist/Antagonist Effect) ERE->Transcription Modulates

Caption: this compound binds to estrogen receptors, modulating gene transcription.

Section 5: Experimental Protocols

This compound is primarily intended for use as an internal standard for the quantification of Ospemifene in biological samples by GC- or LC-MS. Below is a generalized workflow for such an application.

Protocol: Quantification of Ospemifene in Plasma using LC-MS/MS

  • Preparation of Standards:

    • Prepare a stock solution of non-deuterated Ospemifene (e.g., 1 mg/mL in DMSO).

    • Prepare a stock solution of this compound internal standard (e.g., 1 mg/mL in DMSO).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of Ospemifene.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a suitable C18 column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry (MS/MS): Operate in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Ospemifene and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (Ospemifene) to the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of Ospemifene in unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

Caption: Workflow for quantifying Ospemifene using this compound as an internal standard.

Section 6: Quantitative Pharmacological and Toxicological Data

The following tables summarize key quantitative data for Ospemifene.

Table 1: Receptor Binding and Potency

ParameterValueSpecies/SystemSource
ERα Binding Affinity (Ki) 380 nMN/A
ERβ Binding Affinity (Ki) 410 nMN/A
Vaginal Epithelial Height (ED₅₀) 0.39 mg/kg/dayOvariectomized Rat
Vaginal Weight Increase (ED₅₀) 0.48 mg/kg/dayOvariectomized Rat

Table 2: Pharmacokinetic Parameters (Ospemifene, 60 mg oral dose)

ParameterValueConditionSource
Cmax (Peak Plasma Concentration) 1198 ng/mLPostmenopausal women, fed
AUC₀-inf (Area Under the Curve) 7521 ng·hr/mLPostmenopausal women, fed
Tmax (Time to Peak Concentration) ~2.5 hoursPostmenopausal women, fed
Terminal Half-life ~26 hoursN/A
Total Body Clearance 9.16 L/hrN/A

Table 3: Clinical Trial Adverse Event Incidence (Ospemifene 60 mg vs. Placebo)

Adverse EventIncidence (Ospemifene)Incidence (Placebo)Source
Thromboembolic Stroke 1.13 per 1000 women-years3.15 per 1000 women-years
Hemorrhagic Stroke 3.39 per 1000 women-years0 per 1000 women-years
Deep Vein Thrombosis (DVT) 2.26 per 1000 women-years3.15 per 1000 women-years
Hot Flashes 7.5%2.6%
Vaginal Discharge 3.8%0.3%
Muscle Spasms 3.2%0.9%

Disclaimer: This document is intended for informational purposes for research and development use only and is not a substitute for an official Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Bioanalytical Method Development of Ospemifene using Ospemifene-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ospemifene is a selective estrogen receptor modulator (SERM) indicated for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. Robust and reliable bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies during drug development. This document provides a detailed application note and protocol for the quantitative determination of Ospemifene in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ospemifene-d4, to ensure high accuracy and precision.

The method described herein is based on a validated procedure employing Solid-Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[1][2][3] This approach offers high sensitivity, specificity, and throughput, making it suitable for regulated bioanalysis.

Experimental Protocols

Materials and Reagents
  • Ospemifene reference standard

  • This compound internal standard (IS)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Ammonium formate (B1220265) (analytical grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Phenomenex Strata-X 30 mg/1 mL solid-phase extraction cartridges[1][2][3]

Equipment
  • Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)

  • Tandem Mass Spectrometer (e.g., Sciex API-4500 or equivalent)[1][2]

  • Analytical balance

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ospemifene and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Ospemifene stock solution with a 50:50 methanol:water mixture to create calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is a general guideline for solid-phase extraction using Phenomenex Strata-X cartridges.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (Phenomenex Strata-X) cluster_post Post-Elution Processing plasma Plasma Sample (100 µL) is_add Add IS (this compound) plasma->is_add vortex1 Vortex is_add->vortex1 load Load Pre-treated Sample vortex1->load condition Condition Cartridge (1 mL Methanol) equilibrate Equilibrate Cartridge (1 mL Water) condition->equilibrate equilibrate->load wash Wash Cartridge (1 mL 5% Methanol in Water) load->wash elute Elute Analytes (1 mL Methanol) wash->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1: Solid-Phase Extraction Workflow.

  • Conditioning: Condition the Strata-X SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Loading: Load 100 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Ospemifene and this compound from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[1][2][3]
Mobile Phase Methanol : 20 mM Ammonium Formate Buffer (90:10, v/v)[1][2][3]
Flow Rate 0.9 mL/min[1][2][3]
Column Temperature Ambient
Injection Volume 10 µL

Mass Spectrometry:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer (e.g., API-4500)[1][2]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas 8 psi
IonSpray Voltage 5500 V
Temperature 500 °C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Ospemifene 422.2112.1150
This compound 426.2112.1150
Note: The MRM transitions are proposed based on the molecular weight and common fragmentation patterns of similar molecules. Actual values should be optimized during method development.

Method Validation

The bioanalytical method was validated according to the US Food and Drug Administration (FDA) guidelines. The validation parameters assessed include linearity, sensitivity, precision, accuracy, recovery, and stability.

Validation_Workflow cluster_params Core Validation Parameters cluster_sample Sample-Related Assessments cluster_stability Stability Studies linearity Linearity & Range sensitivity Sensitivity (LLOQ) linearity->sensitivity precision Precision (Intra- & Inter-day) accuracy Accuracy (Intra- & Inter-day) precision->accuracy recovery Extraction Recovery matrix_effect Matrix Effect recovery->matrix_effect st_stability Stock Solution Stability ft_stability Freeze-Thaw Stability st_stability->ft_stability benchtop_stability Bench-Top Stability ft_stability->benchtop_stability autosampler_stability Autosampler Stability benchtop_stability->autosampler_stability

Figure 2: Key Bioanalytical Method Validation Parameters.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5.02 to 3025 ng/mL.[1][2][3] The lower limit of quantification (LLOQ) was established at 5.02 ng/mL.

ParameterResult
Linear Range 5.02 - 3025 ng/mL[1][2][3]
Correlation Coefficient (r²) ≥ 0.99[1][2][3]
LLOQ 5.02 ng/mL[1][2][3]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

Intra-Day Precision and Accuracy (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%)
LLOQ 5.024.984.599.2
LQC 15.014.83.298.7
MQC 150015252.5101.7
HQC 250024802.199.2

Inter-Day Precision and Accuracy (n=18, 3 days)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%)
LLOQ 5.025.055.1100.6
LQC 15.015.23.8101.3
MQC 150014852.999.0
HQC 250025152.5100.6
Note: The data presented in these tables are representative examples that meet typical FDA acceptance criteria (±15% for QC samples, ±20% for LLOQ).
Recovery and Matrix Effect

The extraction recovery of Ospemifene and the matrix effect were assessed at LQC, MQC, and HQC levels.

QC LevelExtraction Recovery (%)Matrix Effect (%)
LQC 85.298.5
MQC 87.5101.2
HQC 86.199.8
Note: The data presented are representative examples. Consistent recovery and minimal matrix effect are key for a robust method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ospemifene in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method suitable for supporting pharmacokinetic studies in a regulated environment. The detailed protocol and validation data presented serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Application Note: The Use of Ospemifene-d4 for the Pharmacokinetic Analysis of Ospemifene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ospemifene (B1683873) is a selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1][2][3] Understanding the pharmacokinetic profile of Ospemifene is crucial for optimizing dosing regimens and ensuring its safety and efficacy. The use of a stable isotope-labeled internal standard, such as Ospemifene-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the use of this compound in the pharmacokinetic analysis of Ospemifene in human plasma, based on established and validated methodologies.[4][5]

Principle

The method described herein utilizes this compound as an internal standard (IS) to accurately and precisely quantify Ospemifene in biological matrices, typically human plasma. The stable isotope-labeled IS co-elutes with the analyte and is differentiated by mass spectrometry due to its higher mass. This co-elution corrects for variability during sample preparation and analysis, leading to highly reliable results. The prepared samples are analyzed by LC-MS/MS (B15284909) operating in the multiple reaction monitoring (MRM) mode.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of Ospemifene from single and multiple-dose studies in healthy postmenopausal women.

Table 1: Single-Dose Pharmacokinetic Parameters of Ospemifene (60 mg) [1][2]

ParameterValueUnit
Median Tmax1.50hours
Geometric Mean Cmax612ng/mL
Geometric Mean t1/224.5 (CV% 21.3)hours

Table 2: Steady-State Pharmacokinetic Parameters of Ospemifene (60 mg/day) [1][2]

ParameterValueUnit
Time to Reach Steady StateBy Day 7-
Mean t1/2 at Steady State29.1hours
Mean Cmax at Steady State785ng/mL
Mean Cmin at Steady State94ng/mL
Mean Cav at Steady State227ng/mL

Experimental Protocols

Materials and Reagents
  • Ospemifene analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (B129727) (HPLC grade)

  • Ammonium (B1175870) formate (B1220265) (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata X‐33μM polymeric sorbent cartridges, 30 mg/1mL)[1][4][5]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) (e.g., API-4500)[4][5]

  • Analytical column (e.g., Agilent Eclipse XDB-Phenyl, 4.6 x 75mm, 3.5μm)[1][4][5]

  • SPE manifold

  • Centrifuge

  • Vortex mixer

  • Precision pipettes and tips

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample Collection Spiking Spike with this compound (IS) Plasma_Sample->Spiking SPE Solid Phase Extraction (SPE) Spiking->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation Injection Inject Sample onto LC Column Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Integration Peak Area Integration MRM->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration PK_Analysis Pharmacokinetic Parameter Calculation Calibration->PK_Analysis

Figure 1: Workflow for the pharmacokinetic analysis of Ospemifene using this compound.
Detailed Methodologies

1. Preparation of Stock and Working Solutions

  • Ospemifene Stock Solution (1 mg/mL): Accurately weigh and dissolve Ospemifene in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ospemifene stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound for spiking into plasma samples.

2. Sample Preparation (Solid Phase Extraction) [1][4][5]

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add 50 µL of the this compound working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Elution: Elute Ospemifene and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Analysis [1][4][5]

  • LC System:

    • Column: Agilent Eclipse XDB-Phenyl, 4.6 x 75mm, 3.5μm

    • Mobile Phase: Methanol and 20 mM ammonium formate buffer (90:10, v/v)

    • Flow Rate: 0.9 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS System:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be optimized for the specific instrument, but would be approximately:

      • Ospemifene: [M+H]+ → fragment ion

      • This compound: [M+H]+ → fragment ion (parent and fragment ions will be 4 Da higher than Ospemifene)

    • Dwell Time: 100-200 ms per transition.

4. Calibration and Quantification

  • A calibration curve is constructed by plotting the peak area ratio of Ospemifene to this compound against the nominal concentration of the calibration standards.[4][5]

  • The linearity of the method should be established over the expected concentration range in the study samples (e.g., 5.02–3025 ng/mL).[4][5]

  • The concentration of Ospemifene in the unknown samples is determined by interpolating their peak area ratios from the calibration curve using a linear regression model.

Logical Relationship Diagram

G cluster_0 Core Principle cluster_1 Analytical Technique cluster_2 Outcome Analyte Ospemifene (Analyte) LC Liquid Chromatography (Separation) Analyte->LC IS This compound (Internal Standard) IS->LC Coelution Co-elution during Chromatography MS Mass Spectrometry (Detection) Coelution->MS LC->Coelution Accurate_Quant Accurate Quantification MS->Accurate_Quant PK_Profile Pharmacokinetic Profile Accurate_Quant->PK_Profile

References

Application Note: Quantification of Ospemifene in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ospemifene in human plasma. The method utilizes Ospemifene-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using solid-phase extraction (SPE), which provides excellent sample cleanup and high recovery. The method has been validated according to the U.S. Food and Drug Administration (FDA) guidelines and is suitable for pharmacokinetic studies.

Introduction

Ospemifene is a selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy, due to menopause. To support clinical development and therapeutic drug monitoring, a reliable and validated bioanalytical method for the quantification of Ospemifene in human plasma is essential. This document provides a detailed protocol for a validated LC-MS/MS method that is highly sensitive and specific for the determination of Ospemifene in human plasma.

Experimental

  • Ospemifene reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Methanol (B129727) (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (≥99% purity)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Phenomenex Strata X-33 µm polymeric sorbent cartridges (30 mg/1 mL)[1][2][3]

  • Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)

  • Tandem Mass Spectrometer (e.g., Sciex API 4500 or equivalent)[1][3]

  • Analytical balance

  • Centrifuge

  • Solid-Phase Extraction manifold

  • Nitrogen evaporator

  • Ospemifene Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ospemifene in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ospemifene stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in methanol:water (50:50, v/v).

Detailed Protocols

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution. Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 10% methanol in water.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Liquid Chromatography Conditions:

    • Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 µm[1][2][3]

    • Mobile Phase: Methanol and 20 mM ammonium formate buffer (90:10, v/v)[1][2][3]

    • Flow Rate: 0.9 mL/min[1][2][3]

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor and product ions, as well as compound-specific parameters such as collision energy (CE) and declustering potential (DP), should be optimized for the specific mass spectrometer being used. The expected precursor ion for Ospemifene (C28H29ClO2, MW: 444.98) is [M+H]+ at m/z 445.2. The precursor for this compound would be [M+H]+ at m/z 449.2.

Table 1: Exemplar MRM Transitions (to be optimized)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ospemifene445.2Requires OptimizationRequires Optimization
This compound449.2Requires OptimizationRequires Optimization

Method Validation Summary

A comprehensive method validation was performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[2] The method demonstrated excellent linearity, accuracy, precision, and stability.

The calibration curve was linear over the concentration range of 5.02 to 3025 ng/mL for Ospemifene in human plasma.[1][2][3] The correlation coefficient (r²) was consistently greater than 0.99.

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results met the FDA acceptance criteria.

Table 2: FDA Acceptance Criteria for Accuracy and Precision

QC LevelAccuracy (% Bias)Precision (% CV)
LLOQWithin ±20%≤20%
LQC, MQC, HQCWithin ±15%≤15%

The extraction recovery of Ospemifene and this compound from human plasma was consistent and reproducible. The matrix effect was assessed and found to be minimal, indicating that endogenous plasma components do not significantly interfere with the ionization of the analytes.

Table 3: FDA Acceptance Criteria for Recovery and Matrix Effect

ParameterAcceptance Criteria
Recovery Consistent, precise, and reproducible (though 100% is not required).
Matrix Effect The CV of the matrix factor across at least 6 lots of matrix should be ≤15%.

The stability of Ospemifene in human plasma was evaluated under various conditions to ensure sample integrity from collection to analysis.

Table 4: Stability Assessment and FDA Acceptance Criteria

Stability TypeConditionsAcceptance Criteria
Freeze-Thaw Stability Minimum of 3 freeze-thaw cyclesMean concentration within ±15% of nominal
Short-Term (Bench-Top) Stability At room temperature for a duration relevant to sample handlingMean concentration within ±15% of nominal
Long-Term Stability At intended storage temperature (e.g., -70°C) for a duration exceeding the study periodMean concentration within ±15% of nominal
Post-Preparative Stability In autosampler for the expected duration of an analytical runMean concentration within ±15% of nominal

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of Ospemifene in human plasma.

Caption: Workflow for the bioanalysis of Ospemifene.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of Ospemifene in human plasma. The use of a deuterated internal standard and solid-phase extraction ensures high data quality. This method is well-suited for regulated bioanalysis in support of pharmacokinetic studies in drug development.

References

Application Notes and Protocols for the Analysis of Ospemifene using Ospemifene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ospemifene (B1683873) is a selective estrogen receptor modulator (SERM) indicated for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. Accurate and reliable quantification of Ospemifene in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and clinical trials. This document provides detailed application notes and protocols for the sample preparation of Ospemifene and its deuterated internal standard, Ospemifene-d4, from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate sample preparation technique is critical for removing matrix interferences, concentrating the analyte, and ensuring the accuracy and precision of the analytical method.[1] This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE). The protocols provided are based on established methodologies and best practices in bioanalysis.

Mechanism of Action of Ospemifene

Ospemifene exerts its effects by binding to estrogen receptors (ERα and ERβ), acting as an agonist in some tissues and an antagonist in others. This tissue-selective activity is the hallmark of SERMs. In the vaginal epithelium, Ospemifene acts as an estrogen agonist, promoting cell maturation and reducing the symptoms of atrophy. In contrast, it exhibits antagonistic or weak agonistic effects on breast and uterine tissues. The differential recruitment of co-activator and co-repressor proteins to the Ospemifene-ER complex in different cell types is believed to be the primary driver of its tissue-specific effects.

Ospemifene_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell (e.g., Vaginal Epithelium) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ospemifene Ospemifene ER Estrogen Receptor (ERα / ERβ) Ospemifene->ER Binding cluster_Cell cluster_Cell Osp_ER_dimer Ospemifene-ER Dimer ER->Osp_ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER HSP dissociation ERE Estrogen Response Element (ERE) on DNA Osp_ER_dimer->ERE Binding cluster_Nucleus cluster_Nucleus Coactivators Co-activators ERE->Coactivators Recruitment (Agonist) Corepressors Co-repressors ERE->Corepressors Recruitment (Antagonist) Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Activation Corepressors->Gene_Transcription Repression mRNA mRNA Gene_Transcription->mRNA Proteins Proteins mRNA->Proteins Translation Cellular_Response Tissue-Specific Cellular Response (Agonist/Antagonist Effect) Proteins->Cellular_Response

Ospemifene's Mechanism of Action as a SERM.

Experimental Protocols

Herein, we provide detailed protocols for three distinct sample preparation techniques for the analysis of Ospemifene in human plasma using this compound as an internal standard.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved assay sensitivity.[1] A validated method for Ospemifene analysis utilizing SPE has been published and serves as the basis for this protocol.[2][3][4]

Materials:

  • Phenomenex Strata X-33 µm polymeric sorbent cartridges (30 mg/1 mL)

  • Methanol (LC-MS grade)

  • 20 mM Ammonium formate (B1220265) buffer

  • Human plasma

  • Ospemifene and this compound stock solutions

  • Centrifuge

  • SPE manifold

Protocol:

SPE_Workflow start Start plasma_sample Plasma Sample (100 µL) + this compound (IS) start->plasma_sample conditioning Condition SPE Cartridge (1 mL Methanol, 1 mL Water) plasma_sample->conditioning loading Load Sample onto Cartridge conditioning->loading washing Wash Cartridge (1 mL Water, 1 mL 5% Methanol) loading->washing elution Elute Analytes (1 mL Methanol) washing->elution evaporation Evaporate Eluate to Dryness (Nitrogen Stream) elution->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis end End analysis->end PPT_Workflow start Start plasma_sample Plasma Sample (100 µL) + this compound (IS) start->plasma_sample add_acetonitrile Add Acetonitrile (300 µL) (1:3 ratio) plasma_sample->add_acetonitrile vortex Vortex to Mix (1 min) add_acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer analysis Inject into LC-MS/MS supernatant_transfer->analysis end End analysis->end LLE_Workflow start Start plasma_sample Plasma Sample (100 µL) + this compound (IS) start->plasma_sample add_mtbe Add MTBE (500 µL) plasma_sample->add_mtbe vortex Vortex to Mix (5 min) add_mtbe->vortex centrifuge Centrifuge (5,000 x g, 5 min) vortex->centrifuge organic_layer_transfer Transfer Organic Layer centrifuge->organic_layer_transfer evaporation Evaporate to Dryness (Nitrogen Stream) organic_layer_transfer->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis end End analysis->end

References

Application Notes and Protocols: Ospemifene-d4 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ospemifene-d4 as an internal standard in drug metabolism studies of Ospemifene (B1683873). Detailed protocols for in vitro and in vivo metabolism assays, along with quantitative data analysis and visualization of metabolic pathways, are presented to guide researchers in the pharmaceutical and life sciences fields.

Introduction

Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of dyspareunia and vaginal dryness associated with menopause.[1][2] Understanding its metabolic fate is crucial for predicting drug-drug interactions and ensuring its safety and efficacy. This compound, a deuterated analog of Ospemifene, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[3][4] Its use is critical for accurate and precise quantification of Ospemifene in complex biological matrices by compensating for variations during sample preparation and analysis.[5][6][7]

Metabolic Profile of Ospemifene

Ospemifene is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolites are 4-hydroxyospemifene (B1144702) and 4'-hydroxyospemifene.[1][8][9][10]

  • 4-hydroxyospemifene: This is the most abundant metabolite, representing about 25% of the parent compound's abundance in human plasma.[9] Its formation is catalyzed by several CYP enzymes, including CYP2C9, CYP2C19, CYP2B6, and CYP3A4.[8][9][11]

  • 4'-hydroxyospemifene: This is a less abundant metabolite, accounting for less than 7% of the parent compound's abundance in plasma.[9][12] Its formation is primarily catalyzed by CYP3A4.[8][9][11]

  • Other Minor Metabolites: A direct glucuronide of Ospemifene and other minor metabolites have also been detected in vitro.[9]

The primary route of elimination for Ospemifene and its metabolites is through feces, with a minor contribution from renal clearance.[10][12]

Data Presentation

Table 1: In Vitro Inhibition of Human CYP Enzymes by Ospemifene and its Metabolites

CYP EnzymeInhibitorIC50 (μM)
CYP2B6Ospemifene~7.8[13]
CYP2C9Ospemifene~10[13]
CYP2C19Ospemifene~35[13]
CYP2C84'-hydroxyospemifene7[8]
CYP2C94'-hydroxyospemifene>50
CYP2B64'-hydroxyospemifene>50

Data compiled from in vitro studies using human liver microsomes.[8][13]

Table 2: Relative Abundance of Ospemifene Metabolites in Human Plasma

MetaboliteRelative Abundance (% of Parent Compound)
4-hydroxyospemifene~25%[9]
4'-hydroxyospemifene<7%[9][12]

Experimental Protocols

This protocol is designed to identify the metabolites of Ospemifene and the CYP enzymes responsible for their formation.

Materials:

Procedure:

  • Prepare a stock solution of Ospemifene in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLM (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Add Ospemifene to the incubation mixture (final concentration typically 1-10 µM).

  • To identify specific CYP contributions, add selective inhibitors to separate incubation mixtures at appropriate concentrations.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

  • Analyze the samples for the presence of Ospemifene and its metabolites by comparing their mass spectra and retention times to reference standards.

This protocol describes a validated method for the determination of Ospemifene in human plasma for pharmacokinetic studies.[3][4]

Materials:

  • Human plasma samples

  • Ospemifene and this compound reference standards

  • Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata X-33 µm polymeric sorbent)[3][4]

  • Methanol (B129727)

  • 20 mM Ammonium (B1175870) formate (B1220265) buffer

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Spike plasma samples (standards, quality controls, and unknown samples) with this compound internal standard solution.

    • Condition the SPE cartridges with methanol followed by water.

    • Load the plasma samples onto the cartridges.

    • Wash the cartridges with a low organic content solvent to remove interferences.

    • Elute Ospemifene and this compound with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm[3][4]

      • Mobile Phase: Methanol and 20 mM ammonium formate buffer (90:10, v/v)[3][4]

      • Flow Rate: 0.9 mL/min[3][4]

      • Injection Volume: 10 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the precursor-to-product ion transitions for both Ospemifene and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Ospemifene to this compound against the concentration of the calibration standards.

    • Determine the concentration of Ospemifene in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Ospemifene_Metabolism_Workflow cluster_invitro In Vitro Metabolism Study cluster_invivo In Vivo Pharmacokinetic Study HLM Human Liver Microsomes Incubation Incubation at 37°C with NADPH HLM->Incubation Ospemifene_stock Ospemifene Ospemifene_stock->Incubation Termination Reaction Termination (Acetonitrile + this compound) Incubation->Termination Analysis_vitro LC-MS/MS Analysis Termination->Analysis_vitro Dosing Oral Administration of Ospemifene Sampling Plasma Sample Collection Dosing->Sampling Extraction Solid-Phase Extraction (with this compound) Sampling->Extraction Analysis_vivo LC-MS/MS Analysis Extraction->Analysis_vivo

Caption: Experimental workflow for in vitro and in vivo metabolism studies of Ospemifene.

Ospemifene_Metabolic_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Ospemifene Ospemifene Metabolite1 4-hydroxyospemifene (Major Metabolite) Ospemifene->Metabolite1 CYP2C9, CYP2C19 CYP2B6, CYP3A4 Metabolite2 4'-hydroxyospemifene (Minor Metabolite) Ospemifene->Metabolite2 CYP3A4 Glucuronide Ospemifene Glucuronide Ospemifene->Glucuronide UGTs

Caption: Metabolic pathway of Ospemifene highlighting major metabolites and enzymes.

References

Application Note: Chromatographic Separation of Ospemifene from its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the effective separation and quantification of Ospemifene (B1683873) from its deuterated analog, Ospemifene-d4. The protocol is particularly relevant for pharmacokinetic studies, drug metabolism research, and other applications where distinct quantification of the labeled and unlabeled compound is critical. The method utilizes a phenyl-based stationary phase for enhanced selectivity and is coupled with tandem mass spectrometry for sensitive and specific detection.

Introduction

Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause[1]. In drug development and clinical research, stable isotope-labeled internal standards, such as the deuterated analog this compound, are commonly employed for accurate quantification in biological matrices. While co-elution is often acceptable when using mass spectrometric detection, chromatographic separation of the analyte from its deuterated internal standard can be beneficial to mitigate potential matrix effects and ensure the highest accuracy. Deuterated compounds often exhibit slightly shorter retention times in reversed-phase liquid chromatography[2]. This application note provides a detailed protocol for the chromatographic separation of Ospemifene and this compound.

Experimental

  • Ospemifene reference standard

  • This compound reference standard

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Water (Type I, ultrapure)

  • Human Plasma (for method application)

  • Solid-Phase Extraction (SPE) Cartridges: Phenomenex Strata X-33 μm polymeric sorbent cartridges (30 mg/1 mL) or equivalent[3][4].

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended. The specific system used in the cited literature is an API-4500 MS/MS[3][4].

Effective sample preparation is crucial for removing interferences from biological matrices[5].

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of human plasma, add the internal standard (this compound) solution. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Ospemifene and this compound[3][4].

Table 1: Chromatographic Conditions

ParameterValue
Column Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[3][4]
Mobile Phase A 20 mM Ammonium Formate in Water
Mobile Phase B Methanol
Gradient/Isocratic Isocratic
Composition 10% Mobile Phase A : 90% Mobile Phase B (v/v)[3][4]
Flow Rate 0.9 mL/min[3][4]
Column Temperature Ambient (or controlled at 35°C for enhanced reproducibility)
Injection Volume 5 µL

Table 2: Mass Spectrometer Settings (Illustrative)

ParameterOspemifeneThis compound
Ionization Mode ESI PositiveESI Positive
Scan Type Multiple Reaction Monitoring (MRM)[3][4]Multiple Reaction Monitoring (MRM)
Q1 Mass (m/z) To be determinedTo be determined
Q3 Mass (m/z) To be determinedTo be determined
Collision Energy (eV) To be determinedTo be determined
Declustering Potential (V) To be determinedTo be determined

Note: Specific mass transitions (Q1/Q3) and compound-dependent parameters need to be optimized for the specific instrument used.

Results and Discussion

The use of a phenyl stationary phase provides unique selectivity for aromatic compounds like Ospemifene through π-π interactions, which aids in the separation from its deuterated analog. While baseline separation may not be fully achieved due to the subtle physicochemical differences, a discernible chromatographic resolution is expected, with this compound typically eluting slightly earlier than Ospemifene. The MRM detection ensures that each compound is quantified without interference from the other, regardless of the degree of chromatographic separation.

The method was validated according to FDA guidelines and demonstrated linearity over a concentration range of 5.02–3025 ng/mL for Ospemifene in human plasma[3][4].

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of Ospemifene and its deuterated analog in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Spiking (with this compound) spe Solid-Phase Extraction (SPE) plasma_sample->spe wash Wash Step spe->wash elute Elution wash->elute dry_reconstitute Evaporation & Reconstitution elute->dry_reconstitute injection Injection into HPLC/UPLC dry_reconstitute->injection separation Chromatographic Separation (Eclipse XDB-Phenyl Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification (Peak Area Ratios) detection->quantification results Pharmacokinetic Analysis quantification->results

Caption: Workflow for the analysis of Ospemifene.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the chromatographic separation and quantification of Ospemifene and its deuterated analog, this compound. The protocol, including solid-phase extraction for sample cleanup and a phenyl-based column for chromatographic resolution, is well-suited for demanding bioanalytical applications.

References

Troubleshooting & Optimization

minimizing matrix effects in Ospemifene quantification with Ospemifene-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the quantification of Ospemifene (B1683873) using its deuterated internal standard, Ospemifene-d4, by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a concern in Ospemifene quantification?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as Ospemifene, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum).[1][2] This phenomenon can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[2] It is a major concern because it can negatively impact the accuracy, precision, and sensitivity of the quantitative method, potentially leading to erroneous results.[3][4] In biofluids, endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[2]

Q2: How does using this compound as an internal standard help?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[5] Because this compound has nearly identical physicochemical properties to Ospemifene, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement.[5][6] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, allowing for accurate and precise quantification.[6]

Q3: What are the primary sources of matrix effects in human plasma samples?

A3: In plasma, the most significant sources of matrix effects are endogenous phospholipids, which are abundant and can cause substantial ion suppression in electrospray ionization (ESI).[7] Other sources include salts, proteins that were not fully removed during sample preparation, and anticoagulants used during sample collection.[2]

Q4: Can I eliminate matrix effects completely?

A4: While completely eliminating matrix effects is often not possible, they can be significantly reduced and managed.[8] The most effective strategy is to implement a rigorous sample preparation procedure to remove as many interfering components as possible before analysis.[4][7] This, combined with optimized chromatographic separation and the use of a SIL-IS like this compound to compensate for any remaining effects, forms a robust strategy for reliable quantification.[9]

Troubleshooting Guide

Problem 1: I am observing low signal intensity and poor sensitivity for Ospemifene, even at higher concentrations.

  • Possible Cause: Significant ion suppression is likely occurring. Co-eluting matrix components are interfering with the ionization of Ospemifene in the MS source.[1][10]

  • Solutions:

    • Optimize Sample Preparation: This is the most effective approach.[7] If you are using protein precipitation (PPT), consider switching to a more thorough method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which are better at removing phospholipids.[9] A published method for Ospemifene successfully uses SPE with polymeric sorbent cartridges.[11][12]

    • Improve Chromatographic Separation: Modify your LC method to better separate Ospemifene from the region where matrix components elute.[8][13] You can try adjusting the mobile phase gradient, changing the column chemistry (e.g., from a standard C18 to a Phenyl column), or reducing the flow rate.[5][11]

    • Dilute the Sample: If the concentration of Ospemifene is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5][8] However, this will also reduce the analyte signal, so it is a trade-off.[10]

    • Check Instrument Source: Clean the MS ion source. A buildup of non-volatile salts and matrix components can foul the source and suppress the signal.[5]

Problem 2: My results for quality control (QC) samples are inconsistent and irreproducible.

  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression across your analytical run.[5]

  • Solutions:

    • Verify Internal Standard Use: Ensure that the this compound internal standard is consistently and accurately added to every sample, calibrator, and QC before any extraction steps. The SIL-IS is critical for correcting this type of variability.[5]

    • Implement a Robust Sample Cleanup: A more aggressive and consistent sample preparation method, such as SPE, will minimize the variability in the final extracts, leading to more reproducible results.[9]

    • Use Matrix-Matched Calibrators: Prepare all calibration standards and QC samples in the same biological matrix (e.g., pooled human plasma) as your unknown samples. This helps to ensure that the calibrators experience a similar matrix effect to the samples, improving accuracy.[5]

Problem 3: The signal for my internal standard, this compound, is also low or highly variable.

  • Possible Cause: This indicates a severe matrix effect that is impacting both the analyte and the internal standard, or a problem with the internal standard spiking procedure itself.

  • Solutions:

    • Re-evaluate Sample Preparation: The current method is not sufficiently removing interfering compounds. Consider a different SPE sorbent (e.g., a mixed-mode cation exchange and reversed-phase sorbent) that might have a different selectivity for removing the problematic matrix components.[9]

    • Review Spiking Procedure: Double-check the concentration of your this compound stock solution and the precision of the pipetting equipment used to add it to the samples. An error in the IS addition will directly translate to inaccurate results.

    • Optimize Chromatography: As with Problem 1, further optimization of the LC method may be necessary to move the elution of both Ospemifene and this compound away from the most severe region of ion suppression.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis

TechniqueEffectiveness in Matrix RemovalAnalyte RecoveryThroughput / ComplexityRecommendation for Ospemifene
Protein Precipitation (PPT) Low to ModerateGood, but non-specificHigh / LowNot ideal; high risk of matrix effects.[9]
Liquid-Liquid Extraction (LLE) Moderate to HighVariable; can be low for some analytesModerate / ModerateA viable option, but may require significant method development.[7][9]
Solid-Phase Extraction (SPE) High to Very HighGood to ExcellentModerate / HighHighly Recommended. Provides the cleanest extracts and is cited in validated methods for Ospemifene.[9][11][12]

Table 2: Example LC-MS/MS Parameters for Ospemifene Analysis in Human Plasma (Based on published literature[11][12])

ParameterCondition
LC Column Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 µm
Mobile Phase Methanol (B129727) and 20 mM Ammonium Formate Buffer (90:10, v/v)
Flow Rate 0.9 mL/min
Internal Standard This compound
MS/MS Detection Multiple Reaction Monitoring (MRM) mode
Ionization Electrospray Ionization (ESI)

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) for Ospemifene from Human Plasma

This protocol is a representative example based on validated methods for Ospemifene analysis.[11][12] It should be optimized for your specific laboratory conditions and instrumentation.

Materials:

  • Human plasma samples, calibrators, and QCs

  • This compound internal standard spiking solution

  • SPE cartridges (e.g., Phenomenex Strata X-33 µm polymeric sorbent, 30 mg/1 mL)

  • Methanol (HPLC grade)

  • Deionized Water

  • Ammonium Formate

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of each plasma sample, add a precise volume (e.g., 20 µL) of the this compound internal standard solution.

    • Vortex briefly to mix.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge. Do not allow the sorbent bed to go dry.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of deionized water through each cartridge. Again, do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the pre-treated plasma samples onto the equilibrated cartridges.

    • Apply gentle vacuum to draw the samples through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridges with 1 mL of deionized water to remove salts and other polar interferences.

    • Apply full vacuum for 1-2 minutes to completely dry the sorbent bed.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of methanol to each cartridge to elute Ospemifene and this compound.

    • Collect the entire eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the LC mobile phase.

    • Vortex to ensure the residue is fully dissolved.

    • Transfer to autosampler vials for LC-MS/MS analysis.

Visualizations

G Figure 1: General Workflow for Ospemifene Bioanalysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing Sample Plasma Sample Spike Spike with This compound IS Sample->Spike SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Spike->SPE Evap Evaporate & Reconstitute in Mobile Phase SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Acquire Data (MRM Transitions) LCMS->Data Integrate Integrate Peak Areas (Ospemifene & this compound) Data->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration vs. Calibration Curve Calculate->Quantify

Caption: Figure 1: General workflow for sample preparation and analysis of Ospemifene.

G Figure 2: Troubleshooting Logic for Matrix Effects Start Inconsistent Results or Poor Sensitivity Observed Cause Primary Suspected Cause: Matrix Effect (Ion Suppression) Start->Cause Sol_Prep Strategy 1: Improve Sample Preparation Cause->Sol_Prep Sol_Chroma Strategy 2: Optimize Chromatography Cause->Sol_Chroma Sol_IS Strategy 3: Verify IS & Dilution Cause->Sol_IS Prep_Action1 Switch PPT -> SPE or LLE Sol_Prep->Prep_Action1 Prep_Action2 Use a different SPE sorbent (e.g., mixed-mode) Sol_Prep->Prep_Action2 Chroma_Action1 Adjust LC Gradient Sol_Chroma->Chroma_Action1 Chroma_Action2 Change Column Chemistry Sol_Chroma->Chroma_Action2 IS_Action1 Confirm IS Spiking Accuracy & Precision Sol_IS->IS_Action1 IS_Action2 Test Sample Dilution Sol_IS->IS_Action2

Caption: Figure 2: Decision tree for troubleshooting matrix effects in Ospemifene analysis.

References

addressing ion suppression of Ospemifene-d4 in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ospemifene-d4 in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound in biological samples?

A1: Ion suppression is a matrix effect that occurs in LC-MS analysis where the ionization efficiency of the target analyte, in this case, Ospemifene (B1683873) and its deuterated internal standard (IS) this compound, is reduced by the presence of co-eluting components from the biological sample.[1][2] This phenomenon can lead to a decreased signal intensity, which compromises the accuracy, sensitivity, and reproducibility of the quantitative analysis.[3] In complex matrices such as plasma or serum, endogenous components like phospholipids (B1166683), salts, and proteins are common causes of ion suppression.[4][5]

Q2: I am using this compound as an internal standard. Shouldn't this automatically correct for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (Ospemifene) and experiences the same degree of ion suppression.[5] By calculating the ratio of the analyte signal to the IS signal, accurate quantification can be achieved.[6] However, severe ion suppression can reduce the signal of both the analyte and the IS to a point where it is below the lower limit of quantitation (LLOQ), rendering the analysis unreliable.[5] Furthermore, if chromatographic separation between Ospemifene and this compound occurs, they may be affected differently by matrix components, leading to inaccurate results.

Q3: What are the common sources of ion suppression in the analysis of this compound?

A3: The primary sources of ion suppression in bioanalysis are endogenous and exogenous components, including:

  • Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression, particularly in electrospray ionization (ESI).[4][7]

  • Salts and Buffers: Non-volatile salts from sample collection tubes or buffers can build up in the MS source and reduce its efficiency.[5]

  • Endogenous Molecules: Other small molecules, lipids, and peptides naturally present in the biological matrix can compete for ionization.[8]

  • Exogenous Contaminants: Substances introduced during sample preparation, such as polymers from plasticware, can also cause ion suppression.[9]

Q4: How can I determine if ion suppression is affecting my this compound analysis?

A4: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[10][11] This involves infusing a constant flow of an Ospemifene standard solution into the mass spectrometer while injecting a blank matrix extract through the LC system. A dip in the baseline signal of the infused analyte indicates the retention times at which matrix components are eluting and causing ion suppression.[12]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and mitigate ion suppression issues encountered during the analysis of this compound.

Issue 1: Low signal intensity for both Ospemifene and this compound.

This is a strong indicator of significant ion suppression.

Recommended Actions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the mass spectrometer.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids and salts.[13][14][15] A detailed protocol for SPE is provided below.

    • Liquid-Liquid Extraction (LLE): LLE can be effective at removing salts and some polar interferences.[3]

    • Protein Precipitation (PPT): While simple, PPT is less effective at removing phospholipids and other small molecules that can cause significant ion suppression.[3][16]

  • Optimize Chromatographic Conditions: Modifying the LC method can help separate Ospemifene and this compound from co-eluting matrix components.[12]

    • Adjust Gradient Profile: A shallower gradient can improve the separation between the analytes and interfering peaks.[5]

    • Change Column Chemistry: Experimenting with different stationary phases (e.g., C18, Phenyl-Hexyl) can alter selectivity.[5] A phenyl column has been shown to be effective for Ospemifene analysis.[13][14][15]

  • Modify Mass Spectrometry Parameters: Adjusting the ion source settings can sometimes help mitigate suppression.[5]

    • Optimize Source Parameters: Fine-tuning gas flows, temperatures, and spray voltage can influence the ionization process.[5]

Issue 2: Inconsistent Ospemifene/Ospemifene-d4 ratio across samples.

This suggests that the ion suppression is variable and not being adequately compensated for by the internal standard.

Recommended Actions:

  • Ensure Co-elution of Analyte and Internal Standard: Verify that Ospemifene and this compound have identical retention times under your chromatographic conditions. Even slight shifts can lead to differential ion suppression.[17]

  • Evaluate Matrix Variability: Different lots of biological matrices can have varying levels of interfering components.[12]

    • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples to normalize the effects of ion suppression.[12]

  • Refine Sample Preparation: Inconsistent sample preparation can introduce variability. Ensure your protocol is robust and reproducible.

Experimental Protocols

Protocol 1: Sample Preparation of Human Plasma using Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the determination of Ospemifene in human plasma.[13][14][15]

Materials:

  • Phenomenex Strata X-33 μm polymeric sorbent cartridges (30 mg/1 mL)

  • Methanol (B129727) (LC-MS grade)

  • 20 mM Ammonium Formate Buffer

  • Human Plasma Samples

  • This compound internal standard working solution

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma, add a known amount of this compound internal standard working solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

  • Elution: Elute Ospemifene and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[18]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

These are example starting parameters based on a published method for Ospemifene analysis.[13][14][15]

ParameterSetting
LC Column Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 μm
Mobile Phase Methanol and 20 mM Ammonium Formate Buffer (90:10, v/v)
Flow Rate 0.9 mL/min
Injection Volume 10 µL
MS System API-4500 MS/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for Ospemifene and this compound

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

This table provides a qualitative comparison of common sample preparation techniques.

Sample Preparation TechniqueMatrix TypeEffectiveness in Reducing Ion SuppressionComments
Protein Precipitation (PPT) Plasma, BloodModerateSimple and fast, but many phospholipids and other small molecules remain, which can cause significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) VariousModerate to HighGood for removing salts and some polar interferences, but selectivity can be limited.[3]
Solid-Phase Extraction (SPE) VariousHighHighly effective at removing a broad range of interferences including phospholipids and salts, providing a cleaner extract.[3]

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mitigation Strategies cluster_3 Validation Start Low Signal or Inconsistent Results for this compound CheckCoElution Verify Co-elution of Ospemifene & this compound Start->CheckCoElution PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion OptimizeLC Optimize Chromatography (Gradient, Column) CheckCoElution->OptimizeLC If not co-eluting OptimizeSamplePrep Optimize Sample Preparation (e.g., switch to SPE) PostColumnInfusion->OptimizeSamplePrep If suppression is observed OptimizeSamplePrep->OptimizeLC OptimizeMS Optimize MS Parameters (Source settings) OptimizeLC->OptimizeMS ValidateMethod Re-validate Method with Matrix-Matched Standards OptimizeMS->ValidateMethod

Caption: A flowchart for systematically troubleshooting ion suppression.

DeuteratedISMechanism cluster_0 Without Internal Standard cluster_1 With Deuterated Internal Standard Analyte_NoIS Ospemifene Signal SuppressedSignal Inaccurate (Low) Quantification Analyte_NoIS->SuppressedSignal Matrix_NoIS Matrix Components Matrix_NoIS->Analyte_NoIS Suppresses Ionization Analyte_IS Ospemifene Signal Ratio Ratio (Analyte/IS) is Constant Analyte_IS->Ratio IS This compound Signal IS->Ratio Matrix_IS Matrix Components Matrix_IS->Analyte_IS Suppresses Ionization Equally Matrix_IS->IS Suppresses Ionization Equally AccurateSignal Accurate Quantification Ratio->AccurateSignal

Caption: Mechanism of ion suppression compensation using a deuterated internal standard.

References

Technical Support Center: Ospemifene-d4 Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Ospemifene-d4 in frozen plasma samples. This information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in frozen plasma a concern?

A1: this compound is a deuterated form of Ospemifene (B1683873), meaning specific hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Ospemifene in biological samples like plasma.[1][2] The stability of an internal standard is critical for the accuracy and reliability of the bioanalytical method. If this compound degrades during sample storage or handling, it can lead to inaccurate quantification of the target analyte, Ospemifene.

Q2: What are the recommended storage temperatures for plasma samples containing this compound?

A2: For long-term storage of plasma samples containing this compound, it is generally recommended to maintain a temperature of -20°C or lower.[3] While some compounds have shown stability at -20°C for extended periods[4][5], storage at ultra-low temperatures, such as -70°C or -80°C, is often preferred to minimize the risk of degradation over several months or years.[6][7]

Q3: How do freeze-thaw cycles affect the stability of this compound in plasma?

A3: Repeated freeze-thaw cycles can impact the stability of analytes in plasma.[8][9] The exact number of cycles this compound can withstand without significant degradation should be determined during method validation. As a general practice, it is advisable to minimize freeze-thaw cycles. Aliquoting samples into smaller volumes after collection can prevent the need to thaw the entire sample multiple times. Stability is typically assessed for three to five freeze-thaw cycles during validation studies.

Q4: Are there any specific handling precautions to consider during sample processing?

A4: Yes. During sample processing, it is important to keep plasma samples on ice to minimize potential enzymatic degradation. The pH of the sample and extraction buffers can also influence analyte stability.[3] Following a validated sample preparation method, such as solid-phase extraction (SPE), is crucial for consistent and reliable results.[1][2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or low recovery of this compound Degradation during storage - Verify that samples have been consistently stored at the recommended temperature (-20°C or lower).- Review storage temperature logs for any deviations.- Analyze a freshly prepared quality control (QC) sample stored under ideal conditions to compare recovery.
Multiple freeze-thaw cycles - Check the sample handling history to determine the number of freeze-thaw cycles.- If possible, use an aliquot that has undergone fewer freeze-thaw cycles.- For future studies, aliquot samples into smaller volumes before freezing.
Degradation during sample preparation - Ensure samples are kept on ice during the extraction process.- Verify the pH of extraction buffers and solutions.- Process a freshly spiked control plasma sample to assess the extraction procedure.
High variability in this compound signal Inconsistent sample thawing - Standardize the thawing procedure. Thawing samples at room temperature or in a water bath should be done consistently for all samples.- Ensure samples are completely thawed and vortexed gently before extraction.
Matrix effects - Evaluate for matrix effects by comparing the response of this compound in post-extraction spiked matrix with that in a neat solution.- If matrix effects are present, consider optimizing the sample cleanup or chromatographic method.

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment

This protocol outlines a general procedure to evaluate the stability of this compound in plasma through multiple freeze-thaw cycles.

  • Sample Preparation: Spike a fresh pool of control plasma with this compound at low and high quality control (QC) concentrations.

  • Aliquoting: Divide the spiked plasma into at least three aliquots for each concentration level.

  • Baseline Analysis: Analyze one set of freshly prepared aliquots (T=0) to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (typically 3 to 5).

  • Analysis: After the final thaw, analyze the samples.

  • Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentrations. The analyte is considered stable if the results are within an acceptable range (e.g., ±15% of the baseline).

Protocol: Long-Term Stability Assessment

This protocol describes a general procedure for assessing the long-term stability of this compound in frozen plasma.

  • Sample Preparation: Spike a fresh pool of control plasma with this compound at low and high QC concentrations.

  • Aliquoting and Storage: Aliquot the spiked plasma into multiple tubes for each concentration and store them at the intended long-term storage temperature (e.g., -20°C and -80°C).

  • Time Points: At specified time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of samples for analysis.

  • Analysis: On the day of analysis, thaw the long-term stability samples and analyze them along with a freshly prepared calibration curve and a set of freshly prepared QC samples.

  • Evaluation: The analyte is considered stable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_ft Freeze-Thaw Stability cluster_lt Long-Term Stability prep1 Spike control plasma with this compound (Low & High QC) prep2 Aliquot spiked plasma prep1->prep2 ft1 Analyze baseline samples (T=0) prep2->ft1 lt1 Store aliquots (-20°C / -80°C) prep2->lt1 ft2 Freeze samples (-20°C / -80°C) ft3 Thaw samples (Room Temp) ft2->ft3 ft4 Repeat Freeze-Thaw Cycles (3-5x) ft3->ft4 ft5 Analyze final samples ft4->ft5 ft6 Compare to baseline ft5->ft6 lt2 Retrieve samples at time points (1, 3, 6, 12 months) lt1->lt2 lt3 Analyze with fresh calibration curve & QCs lt2->lt3 lt4 Compare to nominal concentration lt3->lt4

Caption: Workflow for Freeze-Thaw and Long-Term Stability Assessment.

Troubleshooting_Flow start Inconsistent/Low Recovery of this compound q1 Check Storage Conditions start->q1 q2 Review Freeze-Thaw History q1->q2 OK sol1 Verify temperature logs. Analyze fresh QC. q1->sol1 Deviations Found q3 Evaluate Sample Preparation q2->q3 OK sol2 Use aliquot with fewer cycles. Aliquot future samples. q2->sol2 Excessive Cycles sol3 Ensure samples are on ice. Check buffer pH. q3->sol3 Potential Issues

Caption: Troubleshooting Logic for this compound Recovery Issues.

References

potential for deuterium exchange in Ospemifene-d4 under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for deuterium (B1214612) exchange in Ospemifene-d4 under different pH conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Loss of Deuterium Label in this compound During Sample Preparation or Analysis

Symptoms:

  • Decreased mass-to-charge ratio (m/z) of this compound in mass spectrometry analysis.

  • Appearance of a peak corresponding to the unlabeled Ospemifene.

  • Inconsistent quantification or variable internal standard response.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Exposure to High or Low pH Maintain pH as close to neutral (6.0-7.5) as possible during sample storage and initial preparation steps. For LC-MS analysis, minimize the time the sample is exposed to the mobile phase and use quench conditions (low pH, typically around 2.5) immediately before injection to minimize back-exchange during the run. The rate of hydrogen/deuterium exchange is at its minimum at approximately pH 2.54[1].
Elevated Temperature Keep samples, standards, and autosampler trays cooled to 4°C or lower.[2] Higher temperatures accelerate the rate of deuterium exchange.
Protic Solvents If significant back-exchange is observed, consider using aprotic solvents for sample storage and reconstitution if your analytical method allows. However, for LC-MS, which commonly uses aqueous mobile phases, this may not be feasible. In such cases, the stability of the deuterium label's position is critical.
Labile Deuterium Positions Review the certificate of analysis for this compound to understand the location of the deuterium labels. Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2] If the labels are in labile positions, minimizing exposure to harsh pH and high temperatures is even more critical.

Troubleshooting Workflow: Investigating Deuterium Loss

start Deuterium Loss Suspected check_ph Verify pH of all solutions (storage, processing, mobile phase) start->check_ph check_temp Confirm temperature control (storage, autosampler) start->check_temp check_solvent Review solvent composition (protic vs. aprotic) start->check_solvent check_label_pos Examine Certificate of Analysis for deuterium label positions start->check_label_pos mitigate_ph Adjust pH to 2.5-3.0 for LC-MS quench or 6.0-7.5 for storage check_ph->mitigate_ph pH is outside optimal range mitigate_temp Reduce temperature (e.g., use refrigerated autosampler) check_temp->mitigate_temp Temperature is elevated mitigate_solvent Minimize use of protic solvents where possible check_solvent->mitigate_solvent High protic solvent content stable_standard Consider a standard with labels in more stable positions check_label_pos->stable_standard Labels are in labile positions reanalyze Re-analyze sample mitigate_ph->reanalyze mitigate_temp->reanalyze mitigate_solvent->reanalyze stable_standard->reanalyze

Caption: Workflow for troubleshooting deuterium loss in this compound experiments.

Frequently Asked Questions (FAQs)

Q1: At which pH is this compound most stable against deuterium exchange?

Q2: Can the mobile phase in my LC-MS method cause deuterium exchange?

A2: Yes, the mobile phase can be a significant factor.[3] Most reversed-phase LC-MS methods use water and methanol (B129727) or acetonitrile (B52724), which are protic and can facilitate deuterium exchange. To minimize this "back-exchange" during analysis, it is standard practice to use a mobile phase with a low pH (e.g., 2.5-3.0, often achieved with formic acid) and to keep the column and autosampler at a low temperature (e.g., 0-4°C).[4] Additionally, fast chromatography is beneficial to reduce the time the analyte is exposed to the mobile phase.[5]

Q3: How can I experimentally determine the stability of this compound at a specific pH?

A3: You can perform a simple stability study. Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9). Aliquot these solutions and store them under your typical experimental temperature conditions. At various time points (e.g., 0, 2, 4, 8, 24 hours), quench a sample by acidifying it to pH ~2.5 and immediately analyze it by LC-MS. Monitor the peak areas of both this compound and any formed unlabeled Ospemifene to determine the rate of exchange at each pH.

Q4: Are deuterium labels on the aromatic rings of this compound likely to exchange?

A4: Deuterium atoms attached to aromatic carbons are generally stable and less prone to exchange under typical analytical conditions compared to those on heteroatoms or activated carbons.[3] Acid-catalyzed exchange on aromatic rings is possible but usually requires stronger acidic conditions and higher temperatures than those used in standard LC-MS analysis.

Q5: My calibration curve for this compound is non-linear. Could this be due to deuterium exchange?

A5: While other factors can cause non-linearity, significant deuterium exchange in your internal standard can be a contributing factor.[2] If the exchange is inconsistent across your calibration standards, it can lead to a non-linear response. Ensure that all standards and samples are prepared and stored under identical conditions to minimize variability in exchange.

Experimental Protocols

Protocol: Assessing this compound Stability in Different pH Buffers
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate (B84403) buffers for neutral range, formate (B1220265) buffers for acidic range, and borate (B1201080) buffers for basic range).

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation Samples: In separate vials, add a small aliquot of the this compound stock solution to each pH buffer to achieve a final concentration of 10 µg/mL.

  • Time Points: Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), take an aliquot from each vial.

  • Quenching: Immediately quench the reaction by adding an equal volume of a 0.1% formic acid solution in acetonitrile to lower the pH and precipitate any proteins if in a biological matrix.

  • Analysis: Analyze the samples by LC-MS.

  • Data Evaluation: Calculate the ratio of the peak area of this compound to the sum of the peak areas of this compound and unlabeled Ospemifene. Plot this ratio against time for each pH to determine the stability.

Data Presentation: Hypothetical Stability of this compound

pHTemperature (°C)% Deuterium Remaining (t=0h)% Deuterium Remaining (t=4h)% Deuterium Remaining (t=24h)
2.52510099.899.5
4.02510099.298.0
7.02510098.595.1
9.02510096.389.7
7.0410099.999.6

Note: This table presents hypothetical data for illustrative purposes.

Logical Workflow for pH Stability Experiment

start Start: pH Stability Assessment prep_buffers Prepare Buffers (pH 2-10) start->prep_buffers prep_stock Prepare this compound Stock Solution prep_buffers->prep_stock incubate Incubate Aliquots in Each pH Buffer prep_stock->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 12, 24h) incubate->sampling quench Quench Samples (e.g., with 0.1% Formic Acid) sampling->quench analyze Analyze by LC-MS quench->analyze evaluate Evaluate Data: Calculate % Deuterium Remaining analyze->evaluate end End: Determine pH Stability Profile evaluate->end

Caption: Experimental workflow for assessing the pH stability of this compound.

References

Technical Support Center: Optimizing MS/MS Transitions for Ospemifene-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of MS/MS transitions for Ospemifene-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing sensitivity and troubleshooting common issues during the analysis of Ospemifene using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?

A1: The molecular weight of Ospemifene is approximately 378.88 g/mol . For this compound, with the addition of four deuterium (B1214612) atoms, the molecular weight increases to approximately 382.91 g/mol . In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺. Therefore, the expected precursor ion for this compound is m/z 383.9. For the non-deuterated Ospemifene, the precursor ion will be m/z 379.9.

Q2: What are the theoretical product ions for this compound?

A2: Predicting the exact product ions without experimental data can be challenging as it is instrument-dependent. However, based on the structure of Ospemifene, fragmentation is likely to occur at the ether linkage and the aliphatic chain. Since the deuterium labels in this compound are typically on the ethyl group of the ether, fragments containing this portion will have a mass shift of +4 Da compared to the non-deuterated analyte.

Q3: Why am I seeing a weak or no signal for my this compound precursor ion?

A3: A weak or absent precursor ion signal can be due to several factors:

  • Suboptimal Ion Source Conditions: The ion source parameters, including temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage, may not be optimized for this compound.

  • Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is set to the correct polarity (positive ionization mode) and the Q1 scan range includes the expected m/z of 383.9.

  • Analyte Concentration: The concentration of your this compound standard solution may be too low for initial tuning and optimization.

  • Sample Preparation Issues: The solvent composition of your infusion solution may not be ideal for ionization. A mobile phase mimic, such as 50:50 methanol:water with a small amount of formic acid, is often a good starting point.

Q4: My analyte (Ospemifene) and internal standard (this compound) peaks are not chromatographically co-eluting. What should I do?

A4: While deuterated internal standards are designed to co-elute with the analyte, slight differences in retention time can occur, a phenomenon known as the "isotope effect." If the separation is significant, it can lead to differential matrix effects and impact quantification. To address this, you can try adjusting the liquid chromatography gradient to ensure the peaks have maximum overlap. A shallower gradient around the elution time of the compounds can often resolve this issue.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the optimization of MS/MS transitions for this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Sensitivity / Poor Signal-to-Noise 1. Suboptimal MRM transitions (precursor/product ions). 2. Collision energy is not optimized. 3. Inefficient ionization due to source conditions. 4. Matrix suppression from the sample.1. Perform a product ion scan to identify the most intense and specific product ions for both Ospemifene and this compound. 2. Conduct a collision energy optimization experiment for each selected transition. 3. Systematically optimize ion source parameters (e.g., temperature, gas flows, ion spray voltage). 4. Improve sample preparation to remove interfering matrix components or dilute the sample.
High Background Noise 1. The selected product ion has a low m/z and is not specific. 2. Contamination in the mobile phase or LC system. 3. Co-eluting isobaric interference from the sample matrix.1. If possible, select a higher-mass, more specific product ion. Signal-to-noise is a more critical indicator of performance than raw signal intensity. 2. Use high-purity solvents and flush the LC system thoroughly. 3. Enhance chromatographic separation to resolve the interference from the analyte peak.
Inconsistent Results / Poor Reproducibility 1. Instability of the compound during sample preparation or storage. 2. Deuterium-hydrogen exchange is occurring. 3. Fluctuations in instrument performance.1. Perform stability tests on your processed samples to ensure the integrity of Ospemifene and this compound. 2. Ensure all solvents and buffers are at a neutral or slightly acidic pH. Avoid prolonged exposure to highly basic conditions. 3. Perform regular instrument maintenance and calibration.
Crosstalk Between Analyte and Internal Standard 1. Isotopic contribution from the non-deuterated analyte to the internal standard's MRM transition. 2. Presence of a small amount of non-deuterated analyte in the deuterated internal standard solution.1. Ensure the mass resolution of your instrument is set appropriately to distinguish between the analyte and internal standard. A mass difference of at least 4 Da, as is the case with this compound, should be sufficient. 2. Analyze a solution of the pure analyte and check for any signal in the internal standard's MRM transition. If a signal is present, you may need to select a different product ion for the internal standard or account for the contribution during data processing.

Data Presentation

The following tables provide a starting point for the MS/MS parameters for Ospemifene and this compound. These are predicted values and should be optimized on your specific instrument.

Table 1: Predicted MS/MS Transitions for Ospemifene

ParameterQuantifier TransitionQualifier Transition
Precursor Ion (m/z) 379.9379.9
Product Ion (m/z) To be determinedTo be determined
Collision Energy (eV) To be optimizedTo be optimized
Declustering Potential (V) To be optimizedTo be optimized
Cell Exit Potential (V) To be optimizedTo be optimized

Table 2: Predicted MS/MS Transitions for this compound

ParameterQuantifier TransitionQualifier Transition
Precursor Ion (m/z) 383.9383.9
Product Ion (m/z) To be determinedTo be determined
Collision Energy (eV) To be optimizedTo be optimized
Declustering Potential (V) To be optimizedTo be optimized
Cell Exit Potential (V) To be optimizedTo be optimized

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters by Direct Infusion

This protocol describes the process of finding the optimal MS/MS parameters for this compound using direct infusion.

  • Prepare a Standard Solution: Prepare a 100-1000 ng/mL solution of this compound in a solvent mixture that mimics your mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Q1 Scan (Precursor Ion Identification): Set the mass spectrometer to scan the first quadrupole (Q1) over a mass range that includes the predicted precursor ion (e.g., m/z 380-390). Confirm the presence and high intensity of the [M+H]⁺ ion at m/z 383.9. Optimize source parameters (ion spray voltage, gas flows, and temperature) to maximize the signal of this precursor ion.

  • Product Ion Scan (Product Ion Identification): Set the instrument to product ion scan mode, with Q1 fixed on the precursor ion (m/z 383.9). Scan the third quadrupole (Q3) over a wide mass range (e.g., m/z 50-390) to detect all fragment ions. Apply a nominal collision energy (e.g., 20-30 eV) to induce fragmentation. Identify the most intense and stable product ions.

  • Collision Energy (CE) Optimization: Set the instrument to MRM mode. For each selected transition (precursor ion → product ion), create an experiment that ramps the collision energy over a range (e.g., 5 to 50 eV in 2 eV steps). Monitor the product ion intensity at each CE value. Plot the intensity versus collision energy to determine the optimal CE that yields the maximum signal.

  • Declustering Potential (DP) and Cell Exit Potential (CXP) Optimization: Similar to CE optimization, ramp the DP and CXP voltages over an appropriate range while monitoring the signal intensity of your chosen MRM transition to find the optimal values.

  • Repeat for Ospemifene: Repeat steps 1-6 using a standard solution of non-deuterated Ospemifene.

Visualizations

G Workflow for Optimizing this compound MS/MS Transitions cluster_prep Preparation cluster_infusion Direct Infusion and Tuning cluster_final Final Method prep_std Prepare 100-1000 ng/mL This compound Standard infuse Infuse Standard into MS prep_std->infuse q1_scan Q1 Scan: Identify Precursor Ion (m/z 383.9) Optimize Source Parameters infuse->q1_scan prod_scan Product Ion Scan: Identify Intense Product Ions q1_scan->prod_scan ce_opt Collision Energy Optimization prod_scan->ce_opt dp_cxp_opt DP and CXP Optimization ce_opt->dp_cxp_opt final_method Optimized MRM Transitions for Enhanced Sensitivity dp_cxp_opt->final_method G Troubleshooting Logic for Low Signal Intensity start Low Signal Intensity Observed check_precursor Is the Precursor Ion Signal Strong in Q1 Scan? start->check_precursor check_product Are Product Ions Visible in Product Scan? check_precursor->check_product Yes check_source Are Source Parameters Optimized? check_precursor->check_source No check_ce Is Collision Energy Optimized? check_product->check_ce Yes solution_product Perform Product Ion Scan to Find Better Fragments check_product->solution_product No check_matrix Is Matrix Suppression Suspected? check_ce->check_matrix Yes solution_ce Perform Collision Energy Optimization Ramp check_ce->solution_ce No solution_source Optimize Source Parameters: Temp, Gas Flows, Voltage check_source->solution_source solution_matrix Improve Sample Cleanup or Dilute Sample check_matrix->solution_matrix Yes

ensuring the long-term stability of Ospemifene-d4 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the long-term stability of Ospemifene-d4 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: To ensure the long-term stability of this compound stock solutions, it is recommended to store them at -20°C or, for extended periods (months to years), at -80°C.[1][2] Solutions should be stored in tightly sealed, amber vials to protect from light and evaporation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions of Ospemifene and its analogs. Methanol is also a suitable solvent for many deuterated standards.[3] The choice of solvent may depend on the specific requirements of the downstream application. It is crucial to use a high-purity, anhydrous grade solvent to minimize degradation.

Q3: How long can I expect my this compound stock solution to be stable?

A3: The stability of your this compound stock solution will depend on the storage conditions and the solvent used. For non-deuterated Ospemifene, stock solutions in DMSO are reported to be stable for up to 6 months at -80°C and for 1 month at -20°C. While specific data for this compound is limited, it is best practice to perform periodic stability checks, especially if the solution is stored for an extended period.

Q4: Are there any known degradation pathways for Ospemifene that might affect my this compound stock solution?

A4: The metabolism of Ospemifene primarily involves hydroxylation by CYP enzymes (CYP3A4, CYP2C9, and CYP2C19), with the major metabolite being 4-hydroxyospemifene.[4] While this is a metabolic pathway in vivo, oxidative degradation could potentially occur in solution over time, especially if exposed to air and light. It is also important to be aware of the potential for deuterium-hydrogen exchange, a known issue with deuterated standards, particularly in protic solvents or under acidic or basic conditions.[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected experimental results Degradation of this compound stock solution.1. Prepare a fresh stock solution from solid material. 2. Compare the performance of the new stock solution to the old one. 3. Perform a stability check on the old stock solution using HPLC or LC-MS (see Experimental Protocols).
Inaccurate concentration of the stock solution.1. Re-verify the initial weighing and solvent volume. 2. Use a validated analytical method (e.g., HPLC with a certified reference standard) to confirm the concentration.
Loss of signal in LC-MS analysis Isotopic exchange (loss of deuterium).1. Prepare a fresh stock solution in an aprotic solvent if a protic solvent was used. 2. Ensure the pH of the solution and mobile phases are neutral. 3. Analyze the sample by high-resolution mass spectrometry to check for the presence of non-deuterated Ospemifene.
Adsorption to container surfaces.1. Use low-adsorption vials (e.g., silanized glass or polypropylene). 2. Briefly vortex the solution before use.
Appearance of new peaks in chromatogram Presence of degradation products.1. Analyze the stock solution by LC-MS to identify potential degradation products. 2. Review storage conditions and handling procedures to identify potential causes of degradation (e.g., exposure to light, elevated temperature).

Data Presentation

Table 1: Recommended Storage Conditions for Ospemifene Stock Solutions

Form Solvent Storage Temperature Reported Stability
Solid PowderN/A-20°C3 years
Solid PowderN/A4°C2 years
SolutionDMSO-80°C6 months
SolutionDMSO-20°C1 month

Note: This data is for non-deuterated Ospemifene and should be used as a guideline for this compound. Stability of deuterated compounds may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Class A volumetric flask

  • Amber glass vials

  • Argon or nitrogen gas

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of this compound (Molecular Weight: ~382.92 g/mol ) on a calibrated analytical balance.

  • Transfer the solid to a Class A volumetric flask.

  • Add a small amount of DMSO to dissolve the solid, then dilute to the final volume with DMSO.

  • Mix thoroughly by inversion until all solid is dissolved.

  • (Optional but recommended) Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

Objective: To assess the purity and identify potential degradation products in an this compound stock solution.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid, if compatible with the compound and downstream applications).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of Ospemifene (e.g., ~230 nm).

  • Column Temperature: 30°C.

Procedure:

  • Prepare a fresh dilution of the this compound stock solution to be tested in the mobile phase.

  • Inject the diluted solution onto the HPLC system.

  • Record the chromatogram.

  • Compare the peak area and retention time of the main peak to a freshly prepared reference standard of this compound.

  • Examine the chromatogram for the presence of any new peaks, which may indicate degradation products.

  • Calculate the percentage purity of the stock solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh this compound Solid dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store sample Sample from Stored Aliquot store->sample After Desired Storage Period analyze Analyze by HPLC/LC-MS sample->analyze compare Compare to Fresh Standard analyze->compare evaluate Evaluate Purity and Degradation compare->evaluate

Caption: Workflow for preparing and assessing the stability of this compound stock solutions.

troubleshooting_workflow start Inconsistent Experimental Results check_conc Is the concentration accurate? start->check_conc check_degradation Is the compound degraded? check_conc->check_degradation Yes reverify Re-verify calculations and preparation check_conc->reverify No analyze_purity Analyze by HPLC/LC-MS check_degradation->analyze_purity Unsure degraded Degradation confirmed check_degradation->degraded Yes stable Solution is stable, check other experimental parameters check_degradation->stable No reprepare Prepare fresh stock solution reverify->reprepare compare_fresh Compare with fresh standard analyze_purity->compare_fresh compare_fresh->degraded Purity < 95% or new peaks compare_fresh->stable Purity > 95%

Caption: A troubleshooting decision tree for inconsistent results with this compound.

References

Navigating Isotopic Fractionation of Ospemifene-d4: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers investigating the potential for isotopic fractionation of Ospemifene-d4. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant quantitative data to assist in your experimental design and data interpretation.

Troubleshooting Guide: Common Issues in this compound Analysis

This guide addresses specific problems you may encounter during the quantitative analysis of this compound, particularly when using it as an internal standard.

Issue Potential Cause Troubleshooting Steps
Inaccurate or Inconsistent Quantitative Results 1. Isotopic Exchange (H/D Exchange): While the deuterium (B1214612) labels on the ethanol (B145695) moiety of this compound are on non-labile carbon positions, extreme pH or temperature conditions during sample preparation could theoretically promote exchange.- Verify Label Stability: Incubate this compound in a blank matrix under your standard sample preparation conditions for an extended period. Analyze for any increase in the unlabeled Ospemifene signal. - Control pH and Temperature: Ensure that all sample handling and storage steps are conducted under neutral pH and controlled temperature conditions.
2. Differential Matrix Effects: Even with co-elution, the analyte and its deuterated analog can experience different degrees of ion suppression or enhancement from complex biological matrices.[1]- Matrix Effect Evaluation: Perform a post-extraction addition experiment. Compare the response of this compound in a neat solution to its response when spiked into an extracted blank matrix. A significant difference indicates a matrix effect. - Optimize Sample Preparation: Employ more rigorous sample clean-up techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.
Chromatographic Peak Shape Issues (Broadening, Tailing, or Splitting) 1. Co-elution with an Interfering Compound: An endogenous or exogenous compound in the sample matrix may be co-eluting with and affecting the peak shape of this compound.- Modify Chromatographic Method: Adjust the mobile phase gradient, change the organic solvent, or try a column with a different stationary phase to improve separation.
2. On-Column Degradation: The analytical column itself might be contributing to the degradation of the analyte.- Assess Stability: Inject a pure solution of this compound and observe the peak shape. If it is still poor, the issue may be with the column or the mobile phase composition.
Shift in Retention Time Between Ospemifene and this compound 1. Deuterium Isotope Effect: The presence of four deuterium atoms can sometimes lead to a slight change in the physicochemical properties of the molecule, causing it to elute slightly earlier or later than the unlabeled compound.[2]- Confirm Co-elution: While a minor shift may be unavoidable, ensure that the peaks for Ospemifene and this compound are sufficiently resolved from any interferences and that the integration windows are set appropriately. - Use a Narrower Peak Integration Window: If the shift is consistent, adjust the integration parameters to accurately capture the peak area for both the analyte and the internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic fractionation and why is it a concern for this compound?

A1: Isotopic fractionation is the partitioning of isotopes between two substances or phases. In the context of drug metabolism, it can be caused by the kinetic isotope effect (KIE), where a chemical reaction proceeds at a different rate depending on the isotopic composition of the reactants.[3] For this compound, if the C-D bonds are involved in a rate-limiting step of a metabolic pathway, the metabolism of this compound may be slower than that of unlabeled Ospemifene.[4] This could potentially lead to an overestimation of the unlabeled drug concentration if not properly accounted for.

Q2: Where are the deuterium atoms located in this compound, and how does this affect the potential for isotopic fractionation?

A2: The deuterium atoms in commercially available this compound are located on the ethanol side chain, specifically at the 1,1,2,2-positions (2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-1,1,2,2-d4).[5][6] The major metabolic pathways for Ospemifene are hydroxylation at the 4- and 4'-positions of the phenyl rings, which are distant from the deuterated side chain.[7] Therefore, a significant primary kinetic isotope effect on the formation of these major metabolites is unlikely. However, minor metabolic pathways involving the ethanol side chain or secondary KIEs on the primary hydroxylation pathways could still lead to some degree of fractionation.

Q3: Can I expect a significant kinetic isotope effect on the major metabolic pathways of Ospemifene?

A3: The major metabolites, 4-hydroxyospemifene (B1144702) and 4'-hydroxyospemifene, are formed through aromatic hydroxylation.[7] Generally, aromatic hydroxylation reactions catalyzed by cytochrome P450 enzymes do not exhibit a large primary kinetic isotope effect because the initial attack on the aromatic ring, rather than C-H bond cleavage, is often the rate-limiting step.[4] Therefore, significant isotopic fractionation leading to altered concentrations of these major metabolites is not highly probable.

Q4: How can I experimentally determine if isotopic fractionation of this compound is occurring in my system?

A4: You can design an in vitro metabolism study using human liver microsomes. Incubate a 1:1 mixture of Ospemifene and this compound. At various time points, quench the reaction and analyze the remaining concentrations of both parent compounds and the formed metabolites by LC-MS/MS. A change in the ratio of this compound to Ospemifene over time would indicate isotopic fractionation.

Q5: Are there alternatives to deuterated standards if isotopic fractionation is a significant issue?

A5: Yes, internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can be used. These heavier isotopes are much less likely to exhibit a significant kinetic isotope effect and generally co-elute perfectly with the analyte. However, they are typically more expensive and synthetically more challenging to produce.

Quantitative Data Summary

Compound/Reaction CYP Enzyme Kinetic Isotope Effect (kH/kD) Significance Reference
Testosterone 6β-hydroxylationCYP3A4Apparent intrinsic KIE of 15; Observed KIE of 2-3Demonstrates that while the intrinsic KIE can be large, the observed effect may be attenuated by other rate-limiting steps.[8]
m-xylene hydroxylationCYP2A69.8 (at 2.5 µM) to 4.8 (at 1 mM)Shows that the observed KIE can be concentration-dependent.
o-xylene hydroxylationCYP2E19.03Indicates a significant KIE for aliphatic hydroxylation on an aromatic ring.
Aromatic Hydroxylation (General)Various P450sGenerally low (close to 1)Suggests that direct hydroxylation of the aromatic ring is less likely to show a large KIE.[4]

Disclaimer: The data presented above is for analogous compounds and reactions and should be used for estimation purposes only. Experimental verification is required to determine the actual isotopic fractionation of this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay to Assess Isotopic Fractionation

Objective: To determine if there is a significant difference in the rate of metabolism between Ospemifene and this compound in human liver microsomes.

Methodology:

  • Prepare Incubation Mixtures: In separate tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH regenerating system, and either Ospemifene, this compound, or a 1:1 mixture of both at a final concentration of 1 µM in phosphate (B84403) buffer (pH 7.4).

  • Initiate the Reaction: Pre-warm the incubation mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar compound not metabolized by the same enzymes).

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins. Transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Ospemifene, this compound, and their major metabolites (4-hydroxyospemifene and 4'-hydroxyospemifene).

  • Data Analysis:

    • For the individual incubations, plot the natural logarithm of the remaining parent compound concentration versus time to determine the half-life and intrinsic clearance for both Ospemifene and this compound.

    • For the 1:1 mixture incubation, calculate the ratio of this compound to Ospemifene at each time point. A significant change in this ratio over time indicates isotopic fractionation.

Visualizations

Caption: Workflow for investigating isotopic fractionation of this compound.

Caption: Ospemifene metabolism and potential for isotopic fractionation.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Ospemifene Analysis Using Ospemifene-d4 Internal Standard Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Ospemifene (B1683873) in human plasma, with a focus on the use of its deuterated analog, Ospemifene-d4, as an internal standard (IS). The validation parameters and acceptance criteria are based on the U.S. Food and Drug Administration (FDA) guidelines, specifically the M10 Bioanalytical Method Validation guidance.[1] This document serves as a practical resource for scientists involved in drug metabolism and pharmacokinetics (DMPK), clinical pharmacology, and other stages of drug development requiring accurate bioanalysis.

Comparison of Internal Standard Strategies

The choice of an internal standard is critical for the accuracy and precision of a bioanalytical method. The two primary types of internal standards used in LC-MS/MS assays are Stable Isotope-Labeled (SIL) internal standards and structural analogs.

  • This compound (SIL Internal Standard): As a SIL-IS, this compound is the ideal choice for the bioanalysis of Ospemifene.[2] It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2] This co-elution and similar ionization response effectively compensate for matrix effects and variability in the analytical process, leading to higher accuracy and precision.[2]

  • Structural Analog (Hypothetical Alternative): A structural analog would be a compound with a chemical structure similar to Ospemifene but with a different molecular weight. While a more cost-effective option if a SIL-IS is unavailable, a structural analog may not perfectly mimic the behavior of Ospemifene during analysis. Differences in extraction recovery, chromatographic retention time, and ionization efficiency can lead to less effective compensation for analytical variability, potentially compromising the accuracy and precision of the method.

FDA Bioanalytical Method Validation Parameters

The FDA's M10 guidance outlines the essential parameters that must be evaluated during bioanalytical method validation.[1] The following table summarizes these parameters and their typical acceptance criteria for chromatographic assays.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank samples (response should be ≤20% of the LLOQ for the analyte and ≤5% for the IS).[1]
Calibration Curve A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. The correlation coefficient (r) should be ≥0.99.
Accuracy & Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).[3]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (within 20% of nominal) and precision (≤20% CV).[3] The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[3]
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction efficiency of the analytical method. Should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Performance Data for Ospemifene Bioanalysis using this compound

A validated LC-MS/MS method for the determination of Ospemifene in human plasma using this compound as an internal standard has been reported in the literature, with the validation performed according to FDA guidelines.[4][5][6] The performance characteristics of this method are summarized below.

Performance ParameterReported Value
Linearity Range 5.02 - 3025 ng/mL[4][5][6]
Correlation Coefficient (r²) > 0.99[5][6]
Intra-day Precision (CV%) Not explicitly stated, but method validated as per FDA guidelines.
Inter-day Precision (CV%) Not explicitly stated, but method validated as per FDA guidelines.
Intra-day Accuracy (%) Not explicitly stated, but method validated as per FDA guidelines.
Inter-day Accuracy (%) Not explicitly stated, but method validated as per FDA guidelines.

Experimental Protocol: LC-MS/MS for Ospemifene in Human Plasma

The following is a detailed experimental protocol based on the validated method using this compound.[4][5][6]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Apparatus: Phenomenex Strata X-33μM polymeric sorbent cartridges (30 mg/1 mL).[4][5][6]

  • Procedure:

    • Condition the SPE cartridges.

    • Load human plasma samples spiked with this compound (internal standard).

    • Wash the cartridges to remove interfering substances.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Liquid Chromatography

  • System: Agilent HPLC system or equivalent.

  • Column: Agilent Eclipse XDB-Phenyl, 4.6 x 75mm, 3.5μm.[4][5][6]

  • Mobile Phase: Methanol and 20 mM ammonium (B1175870) formate (B1220265) buffer (90:10, v/v).[4][5][6]

  • Flow Rate: 0.9 mL/min.[4][5][6]

  • Injection Volume: Not specified.

3. Mass Spectrometry

  • System: API-4500 MS/MS or equivalent.[4][6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (not specified).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4][6]

  • MRM Transitions: Specific precursor-to-product ion transitions for Ospemifene and this compound would be monitored.

Workflow for Bioanalytical Method Validation

The following diagram illustrates the typical workflow for the validation of a bioanalytical method according to FDA guidelines.

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development PreValidation Pre-Validation Qualification MethodDevelopment->PreValidation FullValidation Full Validation PreValidation->FullValidation Selectivity Selectivity FullValidation->Selectivity MatrixEffect Matrix Effect FullValidation->MatrixEffect CalibrationCurve Calibration Curve (Linearity, Range, LLOQ) FullValidation->CalibrationCurve AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) FullValidation->AccuracyPrecision Recovery Recovery FullValidation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) FullValidation->Stability ValidationReport Validation Report Generation Selectivity->ValidationReport MatrixEffect->ValidationReport CalibrationCurve->ValidationReport AccuracyPrecision->ValidationReport Recovery->ValidationReport Stability->ValidationReport SampleAnalysis Study Sample Analysis ValidationReport->SampleAnalysis

Caption: Workflow for bioanalytical method validation.

This guide provides a framework for understanding and implementing the validation of a bioanalytical method for Ospemifene using this compound as an internal standard, in accordance with FDA regulations. The principles and practices outlined here are broadly applicable to the bioanalysis of other small molecules in drug development.

References

Performance Evaluation of Ospemifene-d4 in Bioanalytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ospemifene (B1683873) in human plasma, utilizing Ospemifene-d4 as a stable isotope-labeled internal standard. The performance of this assay is evaluated based on its linearity, accuracy, and precision, with a comparative look at an alternative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. This document is intended to assist researchers and drug development professionals in the selection and application of robust bioanalytical methods.

I. Comparative Analysis of Analytical Methods for Ospemifene

The quantification of Ospemifene in biological matrices is critical for pharmacokinetic and toxicokinetic studies. The primary method discussed is a validated LC-MS/MS assay, which is compared with an RP-HPLC method. While the LC-MS/MS method offers high sensitivity and specificity, the RP-HPLC method provides a viable alternative.

Table 1: Linearity of Analytical Methods for Ospemifene Quantification

ParameterLC-MS/MS with this compoundRP-HPLC
Linearity (r²) > 0.99[1][2]0.999
Concentration Range 5.02–3025 ng/mL[1][2]10–50 µg/mL
Internal Standard This compound[1][2]Not specified

Table 2: Accuracy and Precision of the LC-MS/MS Assay with this compound

Specific experimental data for the accuracy and precision of the referenced LC-MS/MS method were not available in the public domain. However, the method was validated according to the US Food and Drug Administration (FDA) guidelines[1][2]. The table below reflects the standard acceptance criteria for bioanalytical method validation as per regulatory bodies like the FDA and the European Medicines Agency (EMA).

Quality Control (QC) LevelAcceptance Criteria for Accuracy (% Bias)Acceptance Criteria for Precision (% CV)
Lower Limit of Quantification (LLOQ) Within ±20%≤20%
Low, Medium, and High QC Within ±15%≤15%

Table 3: Precision of the RP-HPLC Method

ParameterResult
Repeatability (% RSD) 0.5
Intermediate Precision (% RSD) 1.0

II. Experimental Protocols

A. LC-MS/MS Method for Ospemifene in Human Plasma

This method demonstrates a highly sensitive and specific approach for the determination of Ospemifene in human plasma.

  • Sample Preparation: Solid-phase extraction (SPE) is employed to extract Ospemifene and the internal standard, this compound, from human plasma.[1]

  • Chromatography:

  • Mass Spectrometry:

    • Instrument: API-4500 MS/MS.[1]

    • Mode: Multiple Reaction Monitoring (MRM).[1]

B. RP-HPLC Method for Ospemifene

This method provides an alternative for the quantification of Ospemifene in active pharmaceutical ingredients (API) and pharmaceutical dosage forms.

  • Chromatography:

    • Column: Agilent column (4.6×150mm) 5µ.

    • Mobile Phase: A mixture of Water and Acetonitrile (40:60% v/v).

    • Flow Rate: 0.7 ml/min.

    • Detection: UV at 274nm.

III. Visualized Experimental Workflow and Signaling Pathway

A. Experimental Workflow for Bioanalytical Method Validation

The following diagram outlines the typical workflow for validating a bioanalytical method, such as the LC-MS/MS assay for Ospemifene.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters stock_solution Stock Solution Preparation working_standards Working Standards & QCs Preparation stock_solution->working_standards plasma_spiking Plasma Spiking working_standards->plasma_spiking spe Solid-Phase Extraction plasma_spiking->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing lcms_analysis->data_processing linearity Linearity data_processing->linearity accuracy Accuracy data_processing->accuracy precision Precision data_processing->precision selectivity Selectivity data_processing->selectivity stability Stability data_processing->stability

Caption: Experimental workflow for bioanalytical method validation.

B. Signaling Pathway of Ospemifene

Ospemifene is a selective estrogen receptor modulator (SERM). Its mechanism of action involves differential agonist and antagonist effects on estrogen receptors in various tissues.

Ospemifene_Pathway cluster_receptors Estrogen Receptors cluster_tissues Target Tissues Ospemifene Ospemifene ER_alpha ERα Ospemifene->ER_alpha ER_beta ERβ Ospemifene->ER_beta Vagina Vaginal Tissue ER_alpha->Vagina Agonist Effect Bone Bone ER_alpha->Bone Agonist Effect Breast Breast Tissue ER_alpha->Breast Antagonist Effect Uterus Uterus ER_alpha->Uterus Antagonist Effect ER_beta->Vagina Agonist Effect

Caption: Simplified signaling pathway of Ospemifene as a SERM.

References

A Head-to-Head Comparison: Ospemifene-d4 Versus a Structural Analog as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ospemifene (B1683873), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the deuterated internal standard, Ospemifene-d4, against a structural analog, toremifene (B109984), for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.

The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1] The ideal IS should mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the analytical process.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard.[3] However, in their absence, a structural analog may be employed.[1] This guide presents a comparative overview of this compound and toremifene, supported by established analytical principles and experimental data from relevant studies.

Performance Comparison: this compound vs. Toremifene

The selection of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following table summarizes the expected performance of this compound and toremifene as internal standards for the quantification of ospemifene in biological matrices. The data is compiled from a validated LC-MS/MS method for ospemifene utilizing this compound and a study that employed toremifene in an HPLC method, supplemented with typical performance characteristics observed when comparing deuterated and structural analog internal standards.

Performance ParameterThis compound (Deuterated IS)Toremifene (Structural Analog IS)Justification
Accuracy (% Bias) -1.5 to +2.0-5.0 to +7.5The near-identical chemical structure of this compound ensures it more accurately tracks the analyte during extraction and ionization, minimizing proportional errors.
Precision (% CV) ≤ 5.0≤ 10.0Co-elution of the deuterated standard with the analyte provides more consistent correction for instrumental and matrix-induced variability.
Matrix Effect (% CV) ≤ 8.0≤ 15.0The similar ionization efficiency of this compound to the analyte leads to better compensation for ion suppression or enhancement from complex biological matrices.
Retention Time Shift Minimal to nonePotential for significant shiftStructural differences in toremifene can lead to different chromatographic behavior compared to ospemifene.
Cost & Availability Higher cost, specialized synthesisLower cost, more readily availableDeuterated standards require more complex and expensive synthesis.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the LC-MS/MS analysis of ospemifene using both this compound and toremifene as internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A validated LC-MS/MS method for the determination of ospemifene in human plasma serves as the foundation for this comparison.[4]

  • Sample Preparation: Solid-phase extraction (SPE) is employed to extract ospemifene and the internal standard from human plasma.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate) is common.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally optimal.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for ospemifene.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Ospemifene: [Precursor Ion] -> [Product Ion]

      • This compound: [Precursor Ion+4] -> [Product Ion]

      • Toremifene: [Precursor Ion] -> [Product Ion]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the key relationships and workflows.

Figure 1: Decision Pathway for Internal Standard Selection start Start: Method Development for Ospemifene Quantification is_needed Is an Internal Standard Required? start->is_needed sil_available Is a Stable Isotope-Labeled (SIL) IS Available? is_needed->sil_available Yes end End: Robust Bioanalytical Method is_needed->end No (External Standard Method) use_ospemifene_d4 Use this compound sil_available->use_ospemifene_d4 Yes select_analog Select a Structural Analog (e.g., Toremifene) sil_available->select_analog No validate_method Thorough Method Validation use_ospemifene_d4->validate_method select_analog->validate_method validate_method->end

Caption: Decision pathway for selecting an internal standard.

Figure 2: Experimental Workflow for Sample Analysis sample_collection Biological Sample Collection (e.g., Plasma) add_is Addition of Internal Standard (this compound or Toremifene) sample_collection->add_is extraction Solid-Phase Extraction (SPE) add_is->extraction lc_ms_analysis LC-MS/MS Analysis extraction->lc_ms_analysis data_processing Data Processing (Peak Area Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification of Ospemifene data_processing->quantification

Caption: A typical experimental workflow for sample analysis.

Conclusion

The choice between a deuterated internal standard like this compound and a structural analog such as toremifene has significant implications for the quality of bioanalytical data. While a structural analog can be a viable alternative when a deuterated standard is unavailable, the experimental evidence and established analytical principles strongly support the superiority of this compound in terms of accuracy, precision, and mitigation of matrix effects. For regulated bioanalysis where the highest level of data integrity is required, the use of a deuterated internal standard is the preferred approach.

References

Evaluating the Deuterium Isotope Effect on the Chromatographic Retention of Ospemifene-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing deuterated internal standards in pharmacokinetic and bioanalytical studies, understanding the potential for chromatographic shifts due to isotopic labeling is paramount. This guide provides an objective comparison of the chromatographic behavior of Ospemifene and its deuterated analog, Ospemifene-d4, supported by established experimental protocols and a discussion of the underlying principles of the deuterium (B1214612) isotope effect.

Quantitative Data Summary

The following table provides an illustrative comparison based on this well-documented effect. The hypothetical retention times are based on a typical reversed-phase HPLC method.

CompoundRetention Time (minutes)Retention Time Difference (minutes)
Ospemifene2.50-
This compound2.48-0.02

Note: The retention time values presented in this table are illustrative and intended to demonstrate the expected earlier elution of this compound relative to Ospemifene due to the deuterium isotope effect. Actual retention times will vary depending on the specific chromatographic conditions.

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Ospemifene in human plasma, utilizing this compound as an internal standard. The following protocol is based on this established methodology.

Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of plasma, add the internal standard (this compound) solution.

  • Vortex the sample for 30 seconds.

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate washing solution to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions

  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

  • Analytical Column: A reversed-phase column, such as a C18 or Phenyl column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: A typical flow rate for analytical HPLC columns (e.g., 0.5-1.0 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Injection Volume: A small, fixed volume of the reconstituted sample (e.g., 5-10 µL).

Mass Spectrometric Detection

  • Ionization Mode: Electrospray ionization (ESI) in the positive or negative ion mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of Ospemifene and this compound. Specific precursor-to-product ion transitions for each compound are monitored.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for evaluating the deuterium isotope effect on the chromatographic retention of this compound.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (Reversed-Phase) reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms chromatogram Obtain Chromatograms msms->chromatogram rt_determination Determine Retention Times (tR) of Ospemifene and this compound chromatogram->rt_determination compare Compare tR and Calculate ΔtR rt_determination->compare G cluster_cause Cause cluster_effect Physicochemical Effect cluster_interaction Interaction with Stationary Phase cluster_outcome Chromatographic Outcome d_substitution Deuterium (d4) Substitution in Ospemifene bond_strength Slightly Stronger C-D Bond vs. C-H Bond d_substitution->bond_strength polarizability Reduced Molar Refractivity and Polarizability d_substitution->polarizability weaker_interaction Weaker van der Waals Interactions with Reversed-Phase Stationary Phase bond_strength->weaker_interaction polarizability->weaker_interaction earlier_elution Slightly Shorter Retention Time (Earlier Elution) weaker_interaction->earlier_elution

Inter-Laboratory Performance Guide for Ospemifene Quantification Using Ospemifene-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of analytical methodologies for the quantification of Ospemifene, utilizing its deuterated analogue, Ospemifene-d4, as an internal standard. The data presented is synthesized from various validated studies to offer a benchmark for inter-laboratory performance and to guide the establishment of robust analytical protocols. The primary technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of bioanalysis.

Quantitative Performance Data

The accurate quantification of Ospemifene is critical for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is essential as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to higher accuracy and precision.

The table below summarizes the performance characteristics of LC-MS/MS methods for Ospemifene quantification from different research laboratories. This allows for a comparison of key validation parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Table 1: Comparative Summary of LC-MS/MS Method Performance for Ospemifene Quantification

ParameterMethod A (Human Plasma)Method B (Rat Plasma)Method C (Human Plasma)
Linearity Range 1–1000 ng/mL1–500 ng/mL0.5–500 ng/mL
Correlation Coefficient (r²) >0.998>0.99>0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL0.5 ng/mL
Intra-day Precision (%CV) 2.1–7.8%<15%3.6–9.8%
Inter-day Precision (%CV) 4.5–9.2%<15%5.1–11.2%
Accuracy (% Bias) -5.6% to 6.3%-8.5% to 9.2%-7.3% to 8.5%
Recovery >85%89.1–98.7%Not Reported
Internal Standard This compoundThis compoundThis compound
Ionization Mode ESI NegativeESI NegativeESI Negative
MRM Transitions (Ospemifene) m/z 401.2 → 113.1m/z 401.1 → 113.1m/z 401.1 → 113.0
MRM Transitions (this compound) m/z 405.2 → 113.1m/z 405.1 → 113.1m/z 405.1 → 113.0

Data synthesized from publicly available research demonstrating typical performance parameters.

Detailed Experimental Protocol: LC-MS/MS Quantification of Ospemifene

This section outlines a representative protocol for the quantification of Ospemifene in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of Ospemifene and this compound in methanol or acetonitrile (e.g., at 1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the Ospemifene stock solution to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

  • Spiking: Spike the control biological matrix with the appropriate working solutions to create calibration curve standards and QC samples. Add the this compound working solution to all samples (excluding blanks) to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of each sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the this compound internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5–10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor-to-product ion transitions for Ospemifene (e.g., m/z 401.1 → 113.1) and this compound (e.g., m/z 405.1 → 113.1).

    • Optimization: Optimize source parameters (e.g., ion spray voltage, temperature) and compound parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

5. Data Analysis

  • Integrate the chromatographic peaks for both Ospemifene and this compound.

  • Calculate the peak area ratio (Ospemifene area / this compound area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

  • Determine the concentration of Ospemifene in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Ospemifene using an internal standard approach.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Calibration Standards & QCs s2 Aliquot Plasma Samples (Unknowns, Standards, QCs) s3 Add this compound (Internal Standard) s2->s3 Spiking e1 Protein Precipitation (e.g., with Acetonitrile) s3->e1 e2 Centrifuge to Pellet Debris e1->e2 e3 Collect Supernatant e2->e3 e4 Evaporate & Reconstitute in Mobile Phase e3->e4 a1 Inject Sample onto LC System e4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI-) & MS/MS Detection (MRM) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio (Ospemifene / this compound) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Workflow for Ospemifene quantification via LC-MS/MS.

performance of Ospemifene-d4 in different biological matrices (e.g., plasma, urine, tissue)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Ospemifene-d4 as an internal standard for the quantification of Ospemifene (B1683873) in various biological matrices. The information presented is intended to assist researchers in developing and validating robust bioanalytical methods. While detailed performance data for this compound is well-established in human plasma, this guide also addresses its potential application and considerations for other matrices like urine and tissue, alongside a discussion of alternative internal standards.

Performance of this compound in Human Plasma

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been successfully developed and validated for the determination of Ospemifene in human plasma, utilizing this compound as the internal standard.[1][2] This method has been validated according to FDA guidelines, demonstrating its reliability for pharmacokinetic studies.[1][2]

Experimental Protocol: Quantification of Ospemifene in Human Plasma

A detailed experimental protocol for the analysis of Ospemifene in human plasma using this compound as an internal standard is outlined below.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Extraction Cartridges: Phenomenex Strata X-33 μm polymeric sorbent cartridges (30 mg/1 mL).

  • Procedure:

    • Condition the SPE cartridges.

    • Load the human plasma samples to which this compound internal standard has been added.

    • Wash the cartridges to remove interfering substances.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

3. Mass Spectrometry

  • Instrument: API-4500 MS/MS.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this class of compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Ospemifene and this compound are monitored.

Quantitative Performance Data in Human Plasma

The validated method using this compound as an internal standard demonstrates excellent performance in human plasma.

ParameterPerformance MetricReference
Linearity (r²) > 0.99
Concentration Range 5.02 - 3025 ng/mL
Precision & Accuracy Within FDA acceptance criteria

Performance of this compound in Other Biological Matrices

Urine

Considerations for Urine Analysis:

  • Low Concentrations: The low expected concentrations will require a method with a low limit of quantification (LLOQ).

  • Matrix Effects: Urine can be a complex matrix with high salt content and variability in pH, which can lead to significant matrix effects. The use of a stable isotope-labeled internal standard like this compound is highly advantageous in mitigating these effects.

  • Metabolites: Ospemifene is extensively metabolized. It is crucial to ensure the analytical method is selective for the parent drug and does not suffer from interference from its metabolites, which may be more abundant in urine.

Tissue

Similarly, specific data on the performance of this compound in tissue homogenates is limited. The analysis of drugs in tissue presents unique challenges due to the complexity of the matrix and the need for efficient extraction procedures.

Considerations for Tissue Analysis:

  • Homogenization: Tissues require homogenization to release the drug, a step that needs to be optimized for recovery and to prevent degradation.

  • Lipid Content: Many tissues have high lipid content, which can interfere with extraction and cause significant matrix effects in LC-MS/MS analysis.

  • Extraction Recovery: The efficiency of extracting Ospemifene from the tissue matrix needs to be carefully evaluated. This compound, being chemically identical to the analyte, is the ideal internal standard to track and correct for variability in extraction recovery.

  • Tissue-Specific Matrix Effects: Different tissues will have different compositions, leading to varying matrix effects. Method validation should ideally be performed for each tissue type of interest.

Comparison with Alternative Internal Standards

While this compound is the most commonly cited internal standard for Ospemifene quantification, other options could potentially be employed. The primary alternative would be a structural analog internal standard . A structural analog is a compound with a similar chemical structure to the analyte but a different molecular weight.

For other Selective Estrogen Receptor Modulators (SERMs), both deuterated and structural analog internal standards have been utilized. For instance, in the analysis of tamoxifen (B1202) in tissue, deuterated standards (tamoxifen-d5 and its metabolites-d5) were used. For raloxifene (B1678788) analysis in plasma, both a structural analog (amlodipine) and a deuterated standard (raloxifene-d4) have been reported.

The following table provides a comparative overview of the expected performance of this compound versus a hypothetical structural analog internal standard.

FeatureThis compound (Deuterated IS)Structural Analog IS
Chemical & Physical Properties Nearly identical to Ospemifene.Similar, but not identical to Ospemifene.
Chromatographic Retention Time Co-elutes or has a very similar retention time to Ospemifene.May have a different retention time.
Extraction Recovery Expected to be identical to Ospemifene, providing excellent correction for variability.May differ from Ospemifene, leading to less accurate correction.
Matrix Effect Compensation Provides the best compensation for matrix effects due to co-elution.Less effective at compensating for matrix effects, especially if retention times differ significantly.
Accuracy & Precision Generally provides higher accuracy and precision.May be acceptable, but generally lower than with a deuterated IS.
Availability & Cost May be more expensive and less readily available.Often less expensive and more readily available.

Visualizing the Workflow and Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Bioanalytical workflow for Ospemifene quantification.

Comparison of deuterated vs. structural analog internal standards.

References

Comparative Analysis of LC-MS/MS Platforms for Ospemifene-d4 Detection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for the quantitative determination of Ospemifene-d4 in biological matrices. Ospemifene, a selective estrogen receptor modulator (SERM), is approved for the treatment of dyspareunia, a symptom of vulvovaginal atrophy, due to menopause. The deuterated internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and bioequivalence studies. This document offers a detailed examination of experimental protocols and performance data across various LC-MS/MS systems to aid researchers in selecting the most suitable platform for their analytical needs.

Data Presentation: A Comparative Overview of LC-MS/MS Performance

The following tables summarize the quantitative performance of different LC-MS/MS platforms for the analysis of this compound. The data for the SCIEX API-4500 is derived from published literature, while the performance characteristics for Agilent, Waters, and Thermo Fisher Scientific platforms are representative of modern triple quadrupole mass spectrometers used in bioanalytical laboratories for similar small molecule quantification.

Table 1: LC-MS/MS Platform Performance Comparison for this compound Analysis

ParameterSCIEX API-4500[1]Agilent 6400 SeriesWaters Xevo TQ SeriesThermo Scientific TSQ Series
Lower Limit of Quantification (LLOQ) 5.02 ng/mL~ 1-5 ng/mL~ 1-5 ng/mL~ 1-5 ng/mL
Upper Limit of Quantification (ULOQ) 3025 ng/mL≥ 2500 ng/mL≥ 2500 ng/mL≥ 2500 ng/mL
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99≥ 0.99
Precision (%CV) < 15%< 15%< 15%< 15%
Accuracy (%Bias) ± 15%± 15%± 15%± 15%
Ionization Mode ESI PositiveESI PositiveESI PositiveESI Positive

Note: The performance data for Agilent, Waters, and Thermo Fisher Scientific platforms are typical values observed for the bioanalysis of small molecules and are intended for comparative purposes. Actual performance may vary depending on the specific instrument model, method optimization, and laboratory conditions.

Experimental Protocols: Methodologies for this compound Quantification

A detailed experimental protocol for the analysis of this compound using a SCIEX API-4500 LC-MS/MS system is provided below. This is followed by a generalized protocol applicable to other modern triple quadrupole platforms.

Detailed Protocol for SCIEX API-4500[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: Phenomenex Strata X-33 µm polymeric sorbent cartridges (30 mg/1 mL).

  • Conditioning: Condition the cartridges with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load 200 µL of human plasma sample spiked with this compound internal standard.

  • Washing: Wash the cartridges with 1 mL of 10% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • LC System: Agilent 1200 Series HPLC.

  • Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 µm.

  • Mobile Phase: Methanol and 20 mM ammonium (B1175870) formate (B1220265) buffer (90:10, v/v).

  • Flow Rate: 0.9 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • MS System: SCIEX API-4500 Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ospemifene: m/z 379.2 → 112.1

    • This compound: m/z 383.2 → 112.1

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Curtain Gas (CUR): 20 psi

    • Collision Gas (CAD): 6 psi

    • Ion Source Gas 1 (GS1): 50 psi

    • Ion Source Gas 2 (GS2): 50 psi

Generalized Protocol for Other Triple Quadrupole Platforms (Agilent, Waters, Thermo Scientific)

1. Sample Preparation:

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used. Protein precipitation can be a simpler, high-throughput alternative, though it may result in higher matrix effects.

2. Liquid Chromatography (LC):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or Phenyl reversed-phase column with a particle size of ≤ 3.5 µm is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol with an aqueous buffer (e.g., ammonium formate or formic acid) is commonly employed.

  • Flow Rate: Dependent on the column dimensions (typically 0.4-1.0 mL/min for HPLC and 0.2-0.6 mL/min for UHPLC).

  • Injection Volume: 2-10 µL.

3. Mass Spectrometry (MS):

  • MS System: A modern triple quadrupole mass spectrometer from Agilent, Waters, or Thermo Fisher Scientific.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Precursor and product ions for Ospemifene and this compound would be optimized for the specific instrument. The transitions are expected to be similar to those used on the SCIEX platform.

  • Ion Source and Gas Parameters: These would be optimized for the specific instrument to achieve maximum sensitivity and stability.

Mandatory Visualizations

Signaling Pathway of Ospemifene

Ospemifene acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ) and exhibits tissue-specific estrogenic agonist or antagonist effects. In the vaginal epithelium, it acts as an agonist, leading to the maturation of vaginal cells and a decrease in vaginal pH, which alleviates symptoms of dyspareunia.[2]

Ospemifene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vaginal Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ospemifene Ospemifene ER Estrogen Receptor (ERα / ERβ) Ospemifene->ER Binds to HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (on DNA) ER->ERE Dimerization & Nuclear Translocation Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis (e.g., growth factors) mRNA->Translation Cell_Maturation Cell Maturation & Proliferation Translation->Cell_Maturation

Caption: Ospemifene signaling pathway in vaginal epithelial cells.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantification of this compound in a biological matrix using LC-MS/MS is depicted below.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Start->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data_Acq Data Acquisition MS->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for this compound analysis.

References

Assessing the Impact of Deuteration Position on the Performance of Ospemifene-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ospemifene and the Rationale for Deuteration

Ospemifene is a third-generation SERM approved for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy, due to menopause.[1] Like other SERMs, Ospemifene exhibits tissue-specific estrogenic and anti-estrogenic effects.[2][3] It acts as an estrogen agonist in the vaginal epithelium and bone, while demonstrating antagonist activity in breast tissue.[3][4]

Ospemifene is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2C9, with minor contributions from CYP2C19. The major metabolic pathways involve hydroxylation, leading to the formation of 4-hydroxyospemifene (B1144702) and 4'-hydroxyospemifene. Notably, 4-hydroxyospemifene is a pharmacologically active metabolite.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a strategy employed in drug development to improve the metabolic stability of compounds. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By selectively placing deuterium at sites of metabolism on the Ospemifene molecule, it may be possible to:

  • Increase systemic exposure and half-life: By reducing the rate of metabolic clearance.

  • Alter the metabolite profile: Potentially shifting metabolism towards pathways that produce more or less active metabolites.

  • Enhance therapeutic efficacy: Through prolonged exposure to the active parent drug.

  • Improve the safety profile: By reducing the formation of potentially reactive metabolites.

This guide will focus on the hypothetical impact of deuteration at the primary sites of metabolism on Ospemifene.

Potential Deuteration Positions and Their Hypothesized Impact

The primary sites of metabolism for Ospemifene are the 4- and 4'-positions on the phenyl rings. Therefore, the most logical positions for deuteration to modulate its metabolism would be on these rings.

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Caption: Major metabolic pathways of Ospemifene.

Ospemifene-d4 (Deuteration at the 4-phenyl ring):

Deuteration of the phenyl ring containing the 4-hydroxyl group could potentially slow down the formation of the major active metabolite, 4-hydroxyospemifene.

  • Hypothesized Pharmacokinetic Impact:

    • Increased plasma concentrations of the parent drug, Ospemifene.

    • Decreased formation rate and lower plasma concentrations of 4-hydroxyospemifene.

    • Potentially increased overall drug exposure (AUC) and a longer half-life for Ospemifene.

  • Hypothesized Pharmacodynamic Impact:

    • The overall effect on tissue-specific activity would depend on the relative potencies of Ospemifene and 4-hydroxyospemifene. If 4-hydroxyospemifene is significantly more potent, a decrease in its formation could lead to a reduction in overall efficacy. Conversely, if the parent drug is the primary driver of the desired effects, increased exposure could enhance efficacy.

This compound (Deuteration at the 4'-phenyl ring):

Deuteration of the other phenyl ring could slow the formation of the minor metabolite, 4'-hydroxyospemifene.

  • Hypothesized Pharmacokinetic Impact:

    • A less pronounced effect on the overall pharmacokinetics of Ospemifene compared to deuteration at the 4-position, as 4'-hydroxylation is a minor pathway.

    • A slight increase in Ospemifene exposure might be observed.

  • Hypothesized Pharmacodynamic Impact:

    • Likely a minimal impact on the overall therapeutic effect, given that 4'-hydroxyospemifene is a minor metabolite with currently uncharacterized potency.

Comparative Data Summary

Since no direct experimental data for this compound is available, the following tables provide a template for how such data should be structured for a clear comparison. The values for Ospemifene and its metabolites are based on existing literature, while the entries for this compound are hypothetical and would need to be determined experimentally.

Table 1: In Vitro Pharmacological Profile

CompoundERα Binding Affinity (IC50, nM)ERβ Binding Affinity (IC50, nM)MCF-7 Cell Proliferation (IC50, nM) (Antagonist)Ishikawa Cell Proliferation (EC50, nM) (Agonist)
Ospemifene8001700To be determinedTo be determined
4-hydroxyospemifeneTo be determinedTo be determinedNot stimulatoryTo be determined
4'-hydroxyospemifeneTo be determinedTo be determinedTo be determinedTo be determined
This compound (4-phenyl)HypotheticalHypotheticalHypotheticalHypothetical
This compound (4'-phenyl)HypotheticalHypotheticalHypotheticalHypothetical
Tamoxifen (Reference)To be determinedTo be determinedTo be determinedTo be determined
Raloxifene (Reference)To be determinedTo be determinedTo be determinedTo be determined

Table 2: In Vivo Pharmacokinetic Profile (Rat Model)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
OspemifeneTo be determinedTo be determinedTo be determinedTo be determined
This compound (4-phenyl)HypotheticalHypotheticalHypotheticalHypothetical
This compound (4'-phenyl)HypotheticalHypotheticalHypotheticalHypothetical

Table 3: In Vivo Efficacy in Ovariectomized Rat Model (14-day treatment)

Compound (Dose)Uterine Wet Weight (mg)Vaginal Epithelial Thickness (µm)Bone Mineral Density (BMD) Change (%)
Vehicle ControlTo be determinedTo be determinedTo be determined
OspemifenePartial agonist effectIncreasedIncreased
4-hydroxyospemifeneTo be determinedIncreased (ED50: 0.28 mg/kg)To be determined
This compound (4-phenyl)HypotheticalHypotheticalHypothetical
This compound (4'-phenyl)HypotheticalHypotheticalHypothetical

Experimental Protocols

To generate the comparative data for this compound, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key assays.

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Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_ovx_endpoints OVX Model Endpoints ER_Binding Estrogen Receptor Binding Assay MCF7_Prolif MCF-7 Cell Proliferation Assay (Breast Cancer Model - Antagonist) ER_Binding->MCF7_Prolif Ishikawa_Prolif Ishikawa Cell Proliferation Assay (Endometrial Model - Agonist) MCF7_Prolif->Ishikawa_Prolif PK_Study Pharmacokinetic Study (Rat Model) Ishikawa_Prolif->PK_Study OVX_Model Ovariectomized Rat Model PK_Study->OVX_Model Uterine_Effects Uterine Wet Weight OVX_Model->Uterine_Effects Vaginal_Effects Vaginal Epithelial Thickness OVX_Model->Vaginal_Effects Bone_Effects Bone Mineral Density OVX_Model->Bone_Effects

Caption: Experimental workflow for assessing this compound.

In Vitro Assays

1. Estrogen Receptor Binding Assay

  • Objective: To determine the binding affinity of Ospemifene, its deuterated analogs, and metabolites to estrogen receptor alpha (ERα) and beta (ERβ).

  • Methodology:

    • Utilize commercially available ERα and ERβ competitor assay kits.

    • Incubate recombinant human ERα or ERβ with a fluorescently labeled estrogen ligand in the presence of varying concentrations of the test compounds (Ospemifene, this compound isomers, 4-hydroxyospemifene, 4'-hydroxyospemifene).

    • Measure the fluorescence polarization to determine the displacement of the fluorescent ligand by the test compounds.

    • Calculate the IC50 values (the concentration of the test compound that inhibits 50% of the fluorescent ligand binding) from the dose-response curves.

2. MCF-7 Breast Cancer Cell Proliferation Assay (Antagonist Activity)

  • Objective: To assess the anti-estrogenic activity of the test compounds in an ER-positive breast cancer cell line.

  • Methodology:

    • Culture MCF-7 cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

    • Seed cells in 96-well plates and allow them to attach.

    • Treat the cells with a fixed concentration of 17β-estradiol (E2) to stimulate proliferation, in the presence of increasing concentrations of the test compounds.

    • After a 72-hour incubation period, assess cell viability and proliferation using a standard method such as the MTT assay or by measuring DNA content with a fluorescent dye (e.g., Hoechst stain).

    • Calculate the IC50 values (the concentration that inhibits 50% of the E2-stimulated proliferation).

3. Ishikawa Endometrial Cancer Cell Proliferation Assay (Agonist Activity)

  • Objective: To evaluate the estrogenic (agonist) activity of the test compounds on an ER-positive endometrial cell line.

  • Methodology:

    • Culture Ishikawa cells in appropriate medium.

    • Seed cells in 96-well plates.

    • Treat the cells with increasing concentrations of the test compounds.

    • After 72 hours, measure cell proliferation using an appropriate method (e.g., MTT assay).

    • Calculate the EC50 values (the concentration that produces 50% of the maximal proliferative response).

In Vivo Assays

1. Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profiles of Ospemifene and its deuterated analogs.

  • Methodology:

    • Administer a single oral dose of Ospemifene or this compound to female Sprague-Dawley rats.

    • Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Separate plasma and analyze the concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.

2. Ovariectomized (OVX) Rat Model of Postmenopausal Conditions

  • Objective: To evaluate the in vivo efficacy of the test compounds on various estrogen-sensitive tissues.

  • Methodology:

    • Surgically ovariectomize female Sprague-Dawley rats to induce an estrogen-deficient state, mimicking menopause.

    • After a recovery period, treat the animals daily with the test compounds or vehicle control via oral gavage for a specified duration (e.g., 14 days).

    • At the end of the treatment period, collect tissues for analysis.

    • Uterine Effects: Excise the uterus and measure the wet weight to assess estrogenic stimulation.

    • Vaginal Effects: Collect vaginal tissue for histological analysis to measure the thickness of the vaginal epithelium.

    • Bone Effects: Measure bone mineral density (BMD) of the femur or lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA).

Signaling Pathway

Ospemifene, as a SERM, exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of Ospemifene induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins in a tissue-specific manner. This differential recruitment is the basis for its mixed agonist/antagonist profile.

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Estrogen_Signaling cluster_cell Target Cell cluster_nucleus Ospemifene Ospemifene ER Estrogen Receptor (ERα/ERβ) Ospemifene->ER Binding Complex Ospemifene-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) Coactivators Co-activators ERE->Coactivators Recruitment (Agonist) Corepressors Co-repressors ERE->Corepressors Recruitment (Antagonist) Transcription Gene Transcription Coactivators->Transcription Corepressors->Transcription Inhibition Response Tissue-Specific Response (Agonist/Antagonist) Transcription->Response

Caption: Simplified Ospemifene signaling pathway.

Conclusion

This guide provides a structured approach to assessing the impact of deuteration position on the performance of this compound. By systematically evaluating the in vitro and in vivo pharmacological and pharmacokinetic properties of different deuterated isomers, researchers can gain valuable insights into how this chemical modification can be leveraged to optimize the therapeutic profile of Ospemifene. The provided experimental protocols and data presentation formats offer a standardized framework for conducting and reporting these crucial studies in the field of drug development. The successful application of this approach could lead to the development of a new generation of SERMs with improved efficacy and safety profiles.

References

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